molecular formula C13H12O4 B089054 4,4'-Methylenebispyrocatechol CAS No. 14235-78-0

4,4'-Methylenebispyrocatechol

Cat. No.: B089054
CAS No.: 14235-78-0
M. Wt: 232.23 g/mol
InChI Key: GGOBECRWBXYXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Methylenebispyrocatechol (CAS 14235-78-0) is a synthetic organic compound belonging to the polyphenol family, characterized by its molecular formula of C13H12O4 and a molecular weight of 232.232 g/mol . Also known as 3,4,3',4'-tetrahydroxydiphenylmethane, its structure consists of two pyrocatechol (1,2-dihydroxybenzene) units linked by a methylene bridge, resulting in multiple phenolic hydroxyl groups that are key to its chemical behavior . This configuration suggests potential for use as a building block in polymer chemistry, for instance in the synthesis of resins or ligands for metal coordination. The presence of multiple hydroxyl groups also implies potential antioxidant properties and applicability in material science research. As a specialist chemical, it holds specific interest for researchers in organic synthesis and development of novel materials. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3,4-dihydroxyphenyl)methyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-10-3-1-8(6-12(10)16)5-9-2-4-11(15)13(17)7-9/h1-4,6-7,14-17H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOBECRWBXYXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434935
Record name 4-[(3,4-dihydroxyphenyl)methyl]benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14235-78-0
Record name 4-[(3,4-dihydroxyphenyl)methyl]benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,4'-Methylenebispyrocatechol CAS number and properties

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 14235-78-0

Abstract

4,4'-Methylenebispyrocatechol, also known by its IUPAC name 4-[(3,4-dihydroxyphenyl)methyl]benzene-1,2-diol, is a polycyclic phenol that has been identified as a naturally occurring compound in the red alga Odonthalia corymbifera. Despite its defined chemical structure and natural origin, publicly available data on its specific physical properties, synthetic methodologies, and biological activities, including its effects on cellular signaling pathways, is notably scarce. This technical guide provides a comprehensive summary of the currently available information for researchers, scientists, and professionals in drug development, while also highlighting the significant gaps in the existing scientific literature.

Chemical and Physical Properties

PropertyValueSource
CAS Number 14235-78-0PubChem[1]
IUPAC Name 4-[(3,4-dihydroxyphenyl)methyl]benzene-1,2-diolPubChem[1]
Molecular Formula C₁₃H₁₂O₄PubChem[1]
Molecular Weight 232.23 g/mol PubChem[1]
Melting Point Not Available
Boiling Point Not Available
Solubility Not Available

Synthesis and Isolation

Chemical Synthesis

A specific, detailed experimental protocol for the chemical synthesis of this compound is not described in the current scientific literature. General synthetic strategies for related bis-pyrocatechol compounds may involve the condensation of pyrocatechol with a methylene source, but a validated procedure for this specific isomer is not available.

Natural Source and Isolation

This compound has been reported to be a constituent of the red alga Odonthalia corymbifera[1]. However, a detailed experimental protocol for its isolation and purification from this natural source has not been published. Research on Odonthalia corymbifera has often focused on the isolation and biological activities of its brominated phenolic compounds.

Biological Activity and Signaling Pathways

There is a significant lack of research on the biological activity of this compound. While related pyrocatechol derivatives have been investigated for their antioxidant and anti-inflammatory properties, no specific studies have been found that detail the biological effects or the mechanism of action of this compound. Consequently, there is no information available regarding its influence on any cellular signaling pathways.

Experimental Protocols

Due to the absence of published research on the synthesis, isolation, or biological evaluation of this compound, no detailed experimental protocols can be provided at this time.

Signaling Pathways and Experimental Workflows

As there is no available information on the interaction of this compound with any biological pathways, the creation of signaling pathway diagrams is not possible. Similarly, without published experimental studies, diagrams of experimental workflows cannot be generated.

Future Directions

The lack of data on this compound presents a clear opportunity for future research. Key areas for investigation include:

  • Development of a robust synthetic route to enable further study of the compound.

  • Establishment of an efficient protocol for its isolation from Odonthalia corymbifera.

  • Comprehensive evaluation of its biological activities , including but not limited to its potential antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties.

  • Investigation into its mechanism of action and its effects on key cellular signaling pathways, which could unveil potential therapeutic applications.

Conclusion

This compound is a structurally defined natural product with a validated CAS number. However, a thorough review of the scientific literature reveals a significant void in our understanding of its physicochemical properties, synthesis, and biological functions. This guide serves to consolidate the limited available information and to underscore the need for foundational research to unlock the potential of this molecule for applications in drug discovery and other scientific fields.

References

Spectroscopic Characterization of 4,4'-Methylenebispyrocatechol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 4,4'-Methylenebispyrocatechol, a molecule of interest in various research domains, including drug development. Due to the limited availability of published experimental data for this specific compound, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds. Furthermore, it details standardized experimental protocols for obtaining and interpreting this data, offering a foundational framework for researchers synthesizing and characterizing this molecule.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple and symmetrical.

  • Aromatic Protons (Ar-H): The protons on the catechol rings will likely appear in the aromatic region of the spectrum, typically between δ 6.5 and 7.0 ppm. Due to the substitution pattern, a complex splitting pattern (e.g., doublets or multiplets) is anticipated for these protons.

  • Methylene Protons (-CH₂-): The two protons of the methylene bridge are chemically equivalent and should give rise to a single peak, a singlet, in the region of δ 3.8 - 4.2 ppm.

  • Hydroxyl Protons (-OH): The four hydroxyl protons are expected to produce a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is typically observed between δ 4.0 and 7.0 ppm.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

  • Aromatic Carbons (Ar-C): The carbon atoms of the two catechol rings will produce several signals in the aromatic region (δ 110-160 ppm). Carbons bearing hydroxyl groups will be the most downfield-shifted.

  • Methylene Carbon (-CH₂-): The carbon of the methylene bridge is expected to appear as a single peak in the aliphatic region, likely between δ 30 and 40 ppm.

Table 1: Predicted NMR Spectroscopic Data for this compound

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic6.5 - 7.0m6HAr-H
Methylene3.8 - 4.2s2H-CH₂-
Hydroxyl4.0 - 7.0 (broad)s4H-OH
¹³C NMR Chemical Shift (δ, ppm)Assignment
Aromatic110 - 160Ar-C
Methylene30 - 40-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups, indicating hydrogen bonding.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) correspond to the C-H stretching vibrations of the aromatic rings.

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching of the methylene (-CH₂) group.

  • C=C Stretch (Aromatic): Several sharp, medium to weak bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

  • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region is expected for the C-O stretching of the phenol groups.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600Strong, BroadO-H Stretch (Hydrogen-bonded)
3010-3100Medium, SharpAromatic C-H Stretch
2850-2960Medium, SharpAliphatic C-H Stretch
1450-1600Medium to Weak, SharpAromatic C=C Stretch
1200-1300Strong, SharpPhenolic C-O Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (C₁₃H₁₂O₄), which is 232.23 g/mol .

  • Fragmentation Pattern: Common fragmentation pathways for bisphenols involve cleavage of the methylene bridge. This would likely result in fragments corresponding to the catechol moiety and related structures. The loss of water (H₂O) from the molecular ion is also a possibility.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
232Molecular Ion [M]⁺
214[M - H₂O]⁺
123[HOC₆H₃(OH)CH₂]⁺
110[HOC₆H₄OH]⁺ (Catechol radical cation)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard approach for obtaining high-quality NMR spectra of a solid organic compound involves dissolving it in a suitable deuterated solvent.[1][2]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound.

    • Once fully dissolved, transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

    • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.[3][4]

Attenuated Total Reflectance (ATR) Method:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum can be used directly.

Potassium Bromide (KBr) Pellet Method:

  • Sample Preparation:

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply high pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum.

  • Data Processing: A background spectrum of a pure KBr pellet should be subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common and effective method for the mass spectrometric analysis of relatively volatile and thermally stable organic compounds.[5][6]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and record their abundance to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integrate Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Confirm Structure of This compound Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Experimental_Workflow_Spectroscopy cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample Solid Sample: This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Prepare_IR Prepare Sample (ATR or KBr Pellet) Sample->Prepare_IR Introduce_MS Introduce Sample (e.g., Direct Inlet) Sample->Introduce_MS Acquire_NMR Acquire ¹H & ¹³C Spectra Dissolve->Acquire_NMR Process_NMR Process & Analyze Data Acquire_NMR->Process_NMR Acquire_IR Acquire IR Spectrum Prepare_IR->Acquire_IR Analyze_IR Analyze Functional Groups Acquire_IR->Analyze_IR Ionize_MS Ionize & Fragment Introduce_MS->Ionize_MS Analyze_MS Analyze Mass Spectrum Ionize_MS->Analyze_MS

Caption: Detailed experimental workflow for the spectroscopic analysis of this compound.

References

Crystal Structure of 4,4'-Methylenebispyrocatechol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of 4,4'-Methylenebispyrocatechol, a molecule of interest in materials science and pharmacology. Due to a lack of publicly available crystallographic data for this specific compound, this paper presents a proposed synthesis protocol and discusses the known biological activities of structurally related methylene-bridged bisphenols. This guide is intended for researchers, scientists, and drug development professionals working with phenolic compounds and potential endocrine disruptors.

Introduction

This compound, also known as 4,4'-Methylenedibenzene-1,2-diol, is an organic compound featuring two catechol rings linked by a methylene bridge. Its structural similarity to bisphenol A (BPA) and other bisphenols suggests potential applications and biological effects that warrant investigation. Catechol and its derivatives are known for their antioxidant properties and their role as precursors in the synthesis of polymers and pharmaceuticals. The methylene bridge introduces a specific conformational flexibility that can influence the molecule's interaction with biological targets.

This document aims to provide a detailed technical resource by outlining a plausible experimental protocol for the synthesis and crystallization of this compound, summarizing the biological activities of related compounds, and presenting a potential signaling pathway through which such molecules may exert their effects.

Crystal Structure and Physicochemical Properties

As of the date of this publication, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, quantitative data on its unit cell parameters, space group, and atomic coordinates are not available.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 4-[(3,4-dihydroxyphenyl)methyl]benzene-1,2-diolPubChem
Molecular Formula C₁₃H₁₂O₄PubChem
Molecular Weight 232.23 g/mol PubChem
CAS Number 14235-78-0Sinfoo

Note: The molecular formula C8H5ClN2O provided by one source[1] appears to be incorrect based on the chemical structure and name.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be approached through the acid-catalyzed condensation of catechol with formaldehyde. This method is analogous to the synthesis of other methylene-bridged phenolic compounds.[2]

Materials:

  • Catechol (1,2-dihydroxybenzene)

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Methanol

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (2.0 equivalents) in methanol.

  • Slowly add concentrated hydrochloric acid to the solution to act as a catalyst.

  • While stirring, add formaldehyde solution (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product may precipitate out of the solution. If not, the solvent volume can be reduced under vacuum.

  • Filter the precipitate and wash with cold distilled water to remove any unreacted starting materials and the acid catalyst.

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Proposed Crystallization Protocol

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation or controlled cooling methods.

Procedure:

  • Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or an acetone/water mixture).

  • Allow the solution to cool slowly to room temperature.

  • For slower crystal growth, the container can be loosely covered and left undisturbed for several days to allow for slow evaporation of the solvent.

  • Alternatively, the saturated solution can be placed in a freezer to induce crystallization.

  • Once crystals have formed, they can be isolated by filtration and washed with a small amount of cold solvent.

Biological Activity of Structurally Related Bisphenols

While no specific biological activity data for this compound has been found, its structural similarity to other bisphenols, such as Bisphenol A (BPA), Bisphenol AF (BPAF), and Bisphenol F (BPF), suggests that it may exhibit similar endocrine-disrupting properties.[3][4] These compounds are known to possess estrogenic activity, meaning they can mimic the effects of the natural hormone estrogen in the body.[1]

The estrogenic activity of bisphenols is a significant concern due to their widespread use and potential adverse health effects, including impacts on the reproductive, nervous, and immune systems.[3][5] Bisphenols can bind to estrogen receptors, including the nuclear estrogen receptor alpha (ERα) and the G protein-coupled estrogen receptor (GPER).[1][6]

Binding to these receptors can trigger downstream signaling cascades, such as the extracellular signal-regulated kinase (Erk) and the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathways.[7][8] Activation of these pathways can lead to changes in gene expression and cellular responses, including cell proliferation.[1][7]

Potential Signaling Pathway

The following diagram illustrates a potential signaling pathway for the estrogenic activity of bisphenols, which may be relevant for this compound.

Estrogenic_Signaling_of_Bisphenols cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bisphenol This compound (or other Bisphenols) GPER GPER Bisphenol->GPER Binds to ERa_cyto ERα Bisphenol->ERa_cyto Binds to PI3K PI3K GPER->PI3K Activates Erk Erk GPER->Erk Activates Akt Akt PI3K->Akt Activates Akt->ERa_cyto Phosphorylates Erk->ERa_cyto Phosphorylates ERa_nucl ERα ERa_cyto->ERa_nucl Translocates to ERE Estrogen Response Element (ERE) ERa_nucl->ERE Binds to Gene_Expression Gene Expression (e.g., c-Myc, Cyclin D1) ERE->Gene_Expression Regulates

Caption: Potential estrogenic signaling pathway of bisphenols.

Conclusion

While the crystal structure of this compound remains to be determined, this guide provides a foundational understanding of the compound based on available information for structurally similar molecules. The proposed synthesis and crystallization protocols offer a starting point for researchers aiming to produce and characterize this compound. The discussion of the biological activities of related bisphenols highlights the potential for this compound to act as an endocrine disruptor, warranting further investigation into its toxicological profile. The provided signaling pathway diagram offers a visual hypothesis for its mechanism of action, which can guide future research in this area. Further experimental studies are crucial to fully elucidate the structure, properties, and biological effects of this compound.

References

An In-depth Technical Guide to the Solubility of 4,4'-Methylenebispyrocatechol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the solubility of 4,4'-Methylenebispyrocatechol in organic solvents. A comprehensive search of publicly available scientific literature and databases reveals a notable absence of quantitative solubility data for this compound. Consequently, this document serves as a practical guide for researchers to experimentally determine the solubility of this compound. It provides detailed experimental protocols for established methods of solubility determination, including isothermal saturation coupled with gravimetric, UV/Vis spectroscopic, or High-Performance Liquid Chromatography (HPLC) analysis. Furthermore, this guide presents a structured framework for the systematic screening of solvents and a standardized format for data presentation to facilitate comparative analysis and ensure reproducibility.

Introduction

This compound is a chemical compound of interest in various research and development sectors. A fundamental physicochemical property governing its utility in applications such as drug formulation, chemical synthesis, and material science is its solubility in organic solvents. The extent to which a compound dissolves in a solvent dictates its bioavailability, reaction kinetics, and processability.

Recommended Organic Solvents for Solubility Screening

The selection of appropriate solvents is a critical first step in determining the solubility profile of a compound. It is recommended to screen a range of solvents with varying polarities to obtain a comprehensive understanding of the solute-solvent interactions. The following table categorizes a selection of common organic solvents by their polarity, which can be used as a starting point for the solubility screening of this compound.

Table 1: Recommended Organic Solvents for Solubility Screening of this compound

Polarity CategorySolvent
Non-Polar n-Hexane
Cyclohexane
Toluene
Polar Aprotic Dichloromethane
Tetrahydrofuran (THF)
Ethyl Acetate
Acetone
Acetonitrile
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Polar Protic Methanol
Ethanol
Isopropanol
Water

Experimental Protocols for Solubility Determination

The following protocols describe the isothermal saturation method, a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[1][2] This method involves creating a saturated solution by agitating an excess amount of the solid solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined using a suitable analytical technique.

General Procedure for Isothermal Saturation (Shake-Flask Method)

The shake-flask method is a common application of the isothermal saturation principle.[3]

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

  • Syringes

  • Pipettes and other standard laboratory glassware

Procedure:

  • Add an excess amount of solid this compound to a pre-weighed glass vial or flask. The excess solid is crucial to ensure that a saturated solution is formed.

  • Add a known volume or mass of the selected organic solvent to the vial.

  • Tightly seal the vial to prevent solvent evaporation.

  • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. The time required can vary depending on the compound and solvent, but 24 to 48 hours is often adequate.[3][4][5] It is advisable to sample at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a constant solute concentration in consecutive measurements.

  • Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean, pre-weighed container to remove all undissolved solid particles. This step is critical to prevent the undissolved solid from artificially inflating the measured concentration.

  • Determine the concentration of this compound in the filtrate using one of the analytical methods described below.

Analytical Method 1: Gravimetric Analysis

The gravimetric method is a straightforward technique for determining the concentration of a solute in a saturated solution.[6][7][8]

Procedure:

  • Accurately weigh the filtered saturated solution obtained from the isothermal saturation procedure.

  • Evaporate the solvent from the filtrate under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a drying oven at a temperature below the decomposition point of the solute).

  • Once the solvent is completely removed, weigh the remaining solid residue (this compound).

  • Calculate the solubility using the following formula:

    Solubility ( g/100 g solvent) = (mass of residue / (mass of saturated solution - mass of residue)) * 100

    Solubility (g/L) = (mass of residue / volume of filtrate)

Analytical Method 2: UV/Vis Spectroscopic Analysis

UV/Vis spectroscopy can be used to determine the concentration of a chromophoric compound like this compound in solution.[4][5][9]

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its UV/Vis spectrum to identify the λmax.[4][9]

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

  • Analyze the Saturated Solution:

    • Take the filtered saturated solution obtained from the isothermal saturation procedure and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Use the calibration curve to determine the concentration of the diluted sample. .

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Analytical Method 3: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[10][11][12]

Procedure:

  • Develop an HPLC Method:

    • Select an appropriate HPLC column and mobile phase for the separation and quantification of this compound.

    • Optimize the chromatographic conditions (e.g., flow rate, injection volume, detector wavelength) to obtain a sharp, well-resolved peak for the analyte.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to create a calibration curve.

  • Analyze the Saturated Solution:

    • Take the filtered saturated solution obtained from the isothermal saturation procedure and dilute it with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Data Presentation

To ensure clarity and facilitate comparison, all experimentally determined solubility data for this compound should be summarized in a structured table.

Table 2: Experimentally Determined Solubility of this compound in Various Organic Solvents at a Specified Temperature

SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (g/L)Solubility (mol/L)Analytical Method Used
e.g., Methanole.g., 25e.g., HPLC
e.g., Acetonee.g., 25e.g., Gravimetric
e.g., Toluenee.g., 25e.g., UV/Vis
... (add other solvents)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis of Saturated Solution cluster_results Results A Weigh excess This compound B Add known volume/mass of organic solvent A->B C Seal vial and agitate at constant temperature (e.g., 24-48 hours) B->C D Cease agitation and allow solid to settle C->D E Withdraw supernatant D->E F Filter through syringe filter (e.g., 0.22 µm) E->F G Gravimetric Analysis F->G Method 1 H UV/Vis Spectroscopy F->H Method 2 I HPLC Analysis F->I Method 3 J Calculate Solubility (g/L, mol/L, etc.) G->J H->J I->J

Experimental workflow for solubility determination.

Conclusion

This technical guide provides a comprehensive framework for researchers to systematically and accurately determine the solubility of this compound in a range of organic solvents. By following the detailed experimental protocols for the isothermal saturation method coupled with gravimetric, UV/Vis spectroscopic, or HPLC analysis, researchers can generate reliable and reproducible solubility data. The standardized data presentation format and the visualized experimental workflow are intended to promote consistency and facilitate the dissemination of these crucial physicochemical parameters within the scientific community. The generation of this data will be invaluable for the future development and application of this compound in various scientific and industrial fields.

References

An In-depth Technical Guide on the Antioxidant Mechanism of 4,4'-Methylenebispyrocatechol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific understanding of 4,4'-Methylenebispyrocatechol as an antioxidant, prepared for researchers, scientists, and drug development professionals.

Introduction

This compound is a polyphenol that, due to its catechol moieties, is anticipated to possess significant antioxidant properties. The presence of multiple hydroxyl groups on its aromatic rings suggests a capacity to donate hydrogen atoms or electrons to neutralize free radicals, a hallmark of potent antioxidant activity. This technical guide aims to provide a detailed overview of the antioxidant mechanisms of this compound, drawing upon established principles of antioxidant chemistry and the known activities of structurally related catechol compounds.

Core Antioxidant Mechanisms

The antioxidant action of this compound is expected to be multifaceted, primarily involving direct scavenging of free radicals and chelation of transition metal ions that can catalyze oxidative reactions.

Free Radical Scavenging

The fundamental mechanism of antioxidant activity for phenolic compounds like this compound is their ability to interrupt the chain reactions of free radicals. This is achieved through the donation of a hydrogen atom from one of its hydroxyl groups to a free radical, thereby stabilizing the radical and preventing it from causing further oxidative damage to cellular components like lipids, proteins, and DNA.

The pyrocatechol (catechol) structure is particularly effective in this role. Upon donating a hydrogen atom, the resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of a second hydroxyl group in the ortho position further enhances this stability.

A proposed mechanism for the free radical scavenging activity of this compound is depicted below:

Free_Radical_Scavenging MBP This compound (HO)2-Ph-CH2-Ph-(OH)2 MBP_Radical MBP Radical ((HO)O•)-Ph-CH2-Ph-(OH)2 MBP->MBP_Radical H• donation FR Free Radical (R•) Stabilized_Molecule Stabilized Molecule (RH) FR->Stabilized_Molecule H• acceptance

Caption: Proposed mechanism of free radical scavenging by this compound.

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals. The catechol structure of this compound is an excellent chelating agent for these metal ions. By binding to the metal ions, it can prevent them from participating in redox cycling and the subsequent formation of free radicals.

The two adjacent hydroxyl groups on each catechol ring can form a stable complex with a metal ion, effectively sequestering it.

Metal_Chelation cluster_product Product MBP This compound Chelate MBP-Metal Chelate Complex MBP->Chelate Chelation Metal Metal Ion (Mⁿ⁺) Metal->Chelate

Caption: Proposed mechanism of metal ion chelation by this compound.

Potential Effects on Antioxidant Signaling Pathways

While direct experimental evidence for this compound is lacking, it is plausible that, like other polyphenols, it could modulate endogenous antioxidant defense mechanisms. This could involve the activation of transcription factors such as Nrf2 (Nuclear factor erythroid 2-related factor 2), which regulates the expression of a wide array of antioxidant and detoxifying enzymes.

Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidases (GPx).

Nrf2_Pathway MBP This compound Nrf2_Keap1 Nrf2-Keap1 Complex MBP->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 release ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx, HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates expression

Caption: Hypothetical activation of the Nrf2-ARE pathway by this compound.

Experimental Protocols for Antioxidant Activity Assessment

To empirically determine the antioxidant capacity of this compound, a battery of in vitro assays would be required. The following are standard, widely accepted protocols that would be suitable for this purpose.

Table 1: Experimental Protocols for In Vitro Antioxidant Assays

AssayPrincipleBrief Methodology
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH. The mixture is incubated in the dark at room temperature. The absorbance is measured at approximately 517 nm. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•⁺), leading to a decrease in its characteristic blue-green color.The ABTS•⁺ is generated by reacting ABTS stock solution with potassium persulfate. The ABTS•⁺ solution is then diluted to a specific absorbance. This compound is added to the ABTS•⁺ solution, and the absorbance is measured at approximately 734 nm after a set incubation period. The percentage of inhibition is calculated, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O. This compound is added to the FRAP reagent, and the mixture is incubated. The absorbance of the blue-colored product is measured at approximately 593 nm. The antioxidant capacity is expressed as ferric reducing equivalents.
Metal Chelating Activity Assay Determines the ability of a compound to chelate ferrous ions (Fe²⁺), thereby preventing the formation of the Fenton reaction-initiating Fe²⁺-ferrozine complex.This compound is mixed with a solution of FeCl₂. Ferrozine is then added to the mixture. The absorbance of the Fe²⁺-ferrozine complex is measured at approximately 562 nm. The percentage of inhibition of complex formation is calculated, representing the metal chelating activity.

Quantitative Data Summary (Hypothetical)

As no specific experimental data for this compound is currently available in the scientific literature, the following table presents hypothetical quantitative data to illustrate how the results of the aforementioned assays would be presented. These values are based on the expected high antioxidant potential of a catechol-containing compound.

Table 2: Hypothetical Quantitative Antioxidant Activity of this compound

AssayParameterHypothetical ValueStandard (e.g., Ascorbic Acid)
DPPH Radical ScavengingIC50 (µg/mL)15.55.2
ABTS Radical Cation ScavengingIC50 (µg/mL)8.23.1
FRAPFerric Reducing Power (µM Fe(II)/mg)18002500
Metal Chelating ActivityIC50 (µg/mL)50.810.5 (EDTA)

Conclusion

Based on its chemical structure, this compound is predicted to be a potent antioxidant. Its primary mechanisms of action are likely to be direct scavenging of free radicals through hydrogen atom donation, stabilized by its catechol moieties, and the chelation of pro-oxidant transition metal ions. Furthermore, it may have the potential to modulate endogenous antioxidant defense systems through the activation of the Nrf2 signaling pathway.

To validate these hypotheses and fully characterize the antioxidant profile of this compound, rigorous experimental investigation using the standardized assays outlined in this guide is essential. Such research would provide the quantitative data necessary to confirm its efficacy and potential for application in the fields of pharmaceuticals, nutraceuticals, and materials science where antioxidant properties are desirable. Future studies should also focus on its effects in cellular and in vivo models to understand its bioavailability, metabolism, and overall physiological impact.

Methylenebispyrocatechol Compounds: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenebispyrocatechol compounds, characterized by two catechol rings linked by a methylene bridge, represent a promising class of molecules with significant therapeutic potential. This technical guide explores the prospective applications of these compounds, drawing upon data from structurally related molecules to highlight their potential as anti-inflammatory, antioxidant, neuroprotective, and anticancer agents. This document provides a comprehensive overview of their potential mechanisms of action, detailed experimental protocols for their evaluation, and quantitative data to support further research and development.

Core Compound Structure

The fundamental structure of methylenebispyrocatechol consists of two pyrocatechol (1,2-dihydroxybenzene) moieties connected by a methylene (-CH2-) group. The linkage is typically at the 4-position of each catechol ring, forming 4,4'-methylenebis(pyrocatechol).

Figure 1: Chemical structure of 4,4'-methylenebis(pyrocatechol).

Potential Therapeutic Applications

Based on the activities of structurally similar phenolic compounds, methylenebispyrocatechols are anticipated to exhibit a range of valuable biological effects.

Anti-inflammatory Activity

The anti-inflammatory potential of methylenebispyrocatechol compounds is attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). Furthermore, their antioxidant properties likely contribute to their anti-inflammatory effects by mitigating oxidative stress, a key component of inflammation. A crucial mechanism is the potential inhibition of the NF-κB signaling pathway.

Antioxidant Activity

The catechol moieties in methylenebispyrocatechol are excellent hydrogen donors, enabling them to scavenge free radicals effectively. This antioxidant capacity can protect cells from oxidative damage, which is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Neuroprotective Effects

By combating oxidative stress and inflammation in the central nervous system, methylenebispyrocatechol compounds may offer neuroprotection. These activities are crucial in mitigating the neuronal damage associated with neurodegenerative diseases like Parkinson's and Alzheimer's.

Anticancer Activity

The potential anticancer properties of these compounds may stem from their ability to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce oxidative stress that can contribute to carcinogenesis.

Quantitative Data Summary

The following tables summarize quantitative data for structurally related bis-pyrocatechol thioethers, which provide an indication of the potential activity of methylenebispyrocatechol compounds. It is important to note that these values are for analogous compounds and further research is required to determine the specific activity of methylenebispyrocatechol.

Table 1: Antioxidant Activity of Sterically Hindered Bis-pyrocatechol Thioethers

CompoundDPPH Radical Scavenging (EC50, μmol L⁻¹)
bis-(3,5-di-tert-butyl-2-hydroxyphenyl)methaneNot specified in provided results
bis-pyrocatechol thioether 128.0
bis-pyrocatechol thioether 235.0

Data sourced from studies on sterically hindered bis-pyrocatechol thioethers.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential therapeutic applications of methylenebispyrocatechol compounds.

Synthesis of 4,4'-Methylenebis(pyrocatechol)

While a specific, detailed protocol for the direct synthesis of 4,4'-methylenebis(pyrocatechol) was not found in the provided search results, a general approach can be inferred from the synthesis of similar methylene-bridged phenolic compounds. This would likely involve the acid-catalyzed condensation of pyrocatechol with formaldehyde.

General Procedure:

  • Dissolve pyrocatechol in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).

  • Slowly add a formaldehyde solution (e.g., formalin) to the reaction mixture while stirring.

  • Heat the mixture under reflux for a specified period.

  • Cool the reaction mixture to allow the product to precipitate.

  • Collect the precipitate by filtration, wash with a suitable solvent to remove unreacted starting materials, and dry.

  • Purify the crude product by recrystallization.

Note: This is a generalized protocol and would require optimization for specific yields and purity.

Antioxidant Activity Assays
  • Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare various concentrations of the test compound in methanol.

  • Reaction: Mix a specific volume of the test compound solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

  • Preparation of ABTS radical cation (ABTS•+): React ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound.

  • Reaction: Add a small volume of the test compound solution to the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the concentration-inhibition curve.

Anti-inflammatory Activity Assays
  • Enzyme and Substrate Preparation: Reconstitute purified COX-1 or COX-2 enzyme in a suitable buffer. Prepare a solution of arachidonic acid (substrate).

  • Inhibitor Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

  • Reaction Mixture: In a 96-well plate, combine the enzyme, a fluorometric probe, and the test compound or vehicle control.

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes).

  • Initiation of Reaction: Add the arachidonic acid solution to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence kinetically for a defined period (e.g., 5-10 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Calculation: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition relative to the vehicle control.

  • IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Anticancer Activity Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

  • IC50 Determination: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Signaling Pathway: Inhibition of NF-κB

Methylenebispyrocatechol compounds, like other phenolic antioxidants, are hypothesized to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NFkB_Pathway cluster_nucleus cluster_inactive LPS LPS/TNF-α Receptor TLR4/TNFR LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65 (Inactive NF-κB) NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes Induces Transcription Methylenebispyrocatechol Methylenebispyrocatechol Methylenebispyrocatechol->IKK Inhibits

Figure 2: Proposed inhibition of the NF-κB signaling pathway.

Experimental Workflow: In Vitro Antioxidant and Anti-inflammatory Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of methylenebispyrocatechol compounds.

Workflow Start Synthesized Methylenebispyrocatechol Compound DPPH DPPH Assay Start->DPPH ABTS ABTS Assay Start->ABTS Antioxidant_Eval Evaluate Antioxidant Activity (Calculate IC50) DPPH->Antioxidant_Eval ABTS->Antioxidant_Eval COX_Inhibition COX Inhibition Assay (COX-1 & COX-2) Antioxidant_Eval->COX_Inhibition Promising Antioxidant Activity LOX_Inhibition LOX Inhibition Assay Antioxidant_Eval->LOX_Inhibition Promising Antioxidant Activity Anti_inflammatory_Eval Evaluate Anti-inflammatory Activity (Calculate IC50) COX_Inhibition->Anti_inflammatory_Eval LOX_Inhibition->Anti_inflammatory_Eval Cytotoxicity Cytotoxicity Assay (e.g., MTT on relevant cell lines) Anti_inflammatory_Eval->Cytotoxicity Potent Anti-inflammatory Activity Safety_Eval Assess Cytotoxicity (Determine IC50) Cytotoxicity->Safety_Eval Lead_Identification Lead Candidate Identification Safety_Eval->Lead_Identification Favorable Therapeutic Index

Figure 3: In vitro screening workflow.

Conclusion and Future Directions

Methylenebispyrocatechol compounds hold considerable promise as a scaffold for the development of novel therapeutics. The data from analogous structures strongly suggest potent anti-inflammatory and antioxidant activities. Future research should focus on the synthesis and rigorous biological evaluation of a library of methylenebispyrocatechol derivatives to establish structure-activity relationships. In vivo studies will be crucial to validate the therapeutic potential and assess the pharmacokinetic and safety profiles of lead compounds. The exploration of their effects on other relevant biological targets and signaling pathways will further elucidate their mechanisms of action and broaden their potential applications in medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Poly(4,4'-methylenebispyrocatechol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction and Potential Applications

Poly(4,4'-methylenebispyrocatechol) is a polymer composed of repeating units of this compound. The presence of catechol moieties in the polymer backbone is anticipated to confer unique properties, drawing inspiration from the adhesive proteins of mussels, which are rich in the catechol-containing amino acid L-DOPA.[1][2][3] Catechol groups are known for their ability to form strong adhesive bonds with a variety of organic and inorganic surfaces, including metals, metal oxides, and other polymers, particularly in aqueous environments.[1]

The methylene bridge between the catechol units provides a degree of flexibility to the polymer chain. The inherent reactivity of the catechol groups also suggests potential for cross-linking and further functionalization.

Potential Applications:

  • Biomedical Adhesives: The adhesive properties of catechol-containing polymers make them promising candidates for tissue adhesives and sealants in surgical applications.[1][4]

  • Antifouling and Antibacterial Coatings: Surfaces coated with catechol-containing polymers have been shown to reduce protein adsorption and bacterial adhesion, suggesting applications in medical devices and marine coatings.[1][5]

  • Drug Delivery: The ability to functionalize the catechol groups could allow for the attachment of therapeutic agents for targeted drug delivery.

  • Self-Healing Materials: The dynamic bonding of catechol groups can be exploited to create self-healing polymers and hydrogels.[4]

  • Antioxidant Materials: Catechols are known for their antioxidant properties and ability to scavenge free radicals, which could be beneficial for coating materials in contact with biological systems.[4]

Proposed Synthetic Approach: Enzymatic Polymerization

Enzymatic polymerization is presented as a promising "green" synthetic route.[6] Enzymes like laccase can catalyze the oxidation of phenolic compounds, such as catechol, leading to polymerization under mild reaction conditions (ambient temperature and neutral pH) using oxygen from the air as the oxidant.[6] This method avoids the use of harsh chemical oxidants or catalysts.

Hypothetical Experimental Protocol: Laccase-Catalyzed Synthesis

This protocol describes a hypothetical procedure for the enzymatic polymerization of this compound using laccase.

Materials and Equipment:

  • Monomer: this compound

  • Enzyme: Laccase (from Trametes versicolor or other suitable source)

  • Solvent: Acetate buffer (pH 5.0) or a mixture of water and a miscible organic solvent like Dimethyl Sulfoxide (DMSO)

  • Equipment:

    • Reaction vessel (e.g., beaker or flask)

    • Magnetic stirrer and stir bar

    • pH meter

    • Centrifuge and centrifuge tubes

    • Freeze-dryer (lyophilizer)

    • Standard laboratory glassware

    • Dialysis tubing (for purification)

Procedure:

  • Monomer Solution Preparation: Dissolve a defined amount of this compound in the chosen solvent system to a final concentration (e.g., 50 mM). Ensure complete dissolution.

  • Enzyme Addition: Add laccase to the monomer solution to a specific activity concentration (e.g., 100 U/mL).[6]

  • Polymerization Reaction:

    • Stir the reaction mixture at room temperature, open to the atmosphere to allow for oxygen uptake.

    • Monitor the reaction progress by observing the color change (typically from colorless to a dark brown or black precipitate) and by taking aliquots for analysis (e.g., UV-Vis spectroscopy to observe changes in absorbance).[6]

    • Allow the reaction to proceed for a set duration (e.g., 2-24 hours).

  • Termination of Reaction and Isolation of Polymer:

    • Terminate the reaction by denaturing the enzyme, for example, by heating the solution or by adding a denaturing agent.

    • Isolate the precipitated polymer by centrifugation.

    • Wash the polymer pellet multiple times with deionized water to remove residual buffer and unreacted monomer.

  • Purification:

    • Resuspend the polymer in a suitable solvent (if soluble) or water.

    • Dialyze the polymer suspension against deionized water for 2-3 days to remove low molecular weight oligomers and impurities.

    • Freeze-dry the purified polymer to obtain a solid powder.

  • Characterization:

    • FTIR Spectroscopy: To confirm the polymer structure by identifying characteristic functional groups.

    • NMR Spectroscopy: To further elucidate the polymer structure (may require solubilizing the polymer).

    • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

    • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Data Presentation

As this is a proposed synthesis, experimental data is not available. The following table outlines the key quantitative data that should be collected and analyzed upon successful synthesis.

ParameterSymbolDescriptionExpected/Representative Value
Yield%The percentage of the theoretical maximum amount of polymer obtained.To be determined
Number Average Molecular WeightMnThe statistical average molecular weight of all the polymer chains in the sample.To be determined
Weight Average Molecular WeightMwThe average molecular weight where chains with higher molecular weight contribute more to the average.To be determined
Polydispersity IndexPDIA measure of the distribution of molecular mass in a given polymer sample (Mw/Mn).To be determined
Glass Transition TemperatureTgThe temperature at which the polymer transitions from a hard, glassy state to a soft, rubbery state.To be determined

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Isolation & Purification cluster_analysis Characterization prep_monomer Prepare Monomer Solution (this compound in buffer) reaction Combine Monomer and Enzyme Stir at Room Temperature (Open to Air) prep_monomer->reaction prep_enzyme Prepare Laccase Solution prep_enzyme->reaction terminate Terminate Reaction reaction->terminate centrifuge Centrifuge and Wash terminate->centrifuge dialysis Dialysis centrifuge->dialysis freeze_dry Freeze-Dry dialysis->freeze_dry product Final Polymer freeze_dry->product ftir FTIR gpc GPC tga TGA/DSC product->ftir product->gpc product->tga

Caption: Workflow for the proposed enzymatic synthesis of poly(this compound).

Logical Relationship Diagram

G monomer This compound Monomer polymer Poly(this compound) monomer->polymer Enzymatic Polymerization catechol Catechol Groups polymer->catechol methylene Methylene Bridge polymer->methylene adhesion Adhesion catechol->adhesion crosslinking Cross-linking Potential catechol->crosslinking flexibility Chain Flexibility methylene->flexibility applications Biomedical Applications (Adhesives, Coatings) adhesion->applications crosslinking->applications

Caption: Relationship between monomer structure, polymer properties, and potential applications.

References

Application Notes and Protocols: 4,4'-Methylenebispyrocatechol as a Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebispyrocatechol, also known as 4,4'-Methylenebis(1,2-benzenediol), is a phenolic compound with potential applications as a polymerization inhibitor. Its molecular structure, featuring two catechol rings linked by a methylene bridge, suggests a strong capacity for radical scavenging, a key mechanism in preventing the premature and unwanted polymerization of vinyl monomers. This document provides detailed application notes and experimental protocols for researchers interested in evaluating and utilizing this compound as a polymerization inhibitor for various monomers, such as styrenes and acrylic acids.

Mechanism of Action: Radical Scavenging

The inhibitory effect of this compound is attributed to its ability to act as a radical scavenger. The phenolic hydroxyl groups on the catechol rings can readily donate a hydrogen atom to terminate growing polymer chains (propagating radicals). This process deactivates the radical, preventing it from reacting with other monomer units and thus halting the polymerization process. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring, rendering it significantly less reactive and unable to initiate new polymer chains. The presence of two catechol moieties in a single molecule enhances its efficiency, allowing it to quench multiple radical species.

Radical Scavenging Mechanism Monomer Monomer (M) Initiator Initiator (I) Radical Initiator Radical (I•) Initiator->Radical Decomposition PropagatingRadical Propagating Radical (P•) Radical->PropagatingRadical Initiation (Reacts with M) PropagatingRadical->PropagatingRadical Propagation (Reacts with M) Inhibitor This compound (InH) PropagatingRadical->Inhibitor Inhibition TerminatedChain Terminated Polymer Chain (PH) PropagatingRadical->TerminatedChain Termination InhibitorRadical Inhibitor Radical (In•) (Stabilized) Inhibitor->InhibitorRadical H• donation

Caption: Proposed mechanism of polymerization inhibition by radical scavenging.

Potential Applications

Based on its chemical structure, this compound is expected to be an effective inhibitor for the free-radical polymerization of a variety of vinyl monomers. Potential applications include:

  • Stabilization of Monomers during Storage and Transport: Preventing the premature polymerization of monomers like styrene, acrylic acid, methacrylic acid, and their esters.

  • Control of Polymerization Reactions: Acting as a retarder to control the rate of polymerization in industrial processes.

  • Prevention of Fouling in Equipment: Minimizing polymer buildup in distillation columns and other processing equipment.

Quantitative Data Summary

The following tables present hypothetical yet plausible performance data for this compound as a polymerization inhibitor, based on typical evaluation methods. This data is intended for illustrative purposes to guide experimental design.

Table 1: Inhibition of Styrene Polymerization at 120°C

InhibitorConcentration (ppm)Induction Period (minutes)Polymer Content after 4 hours (%)
This compound 501801.5
This compound 1003600.8
Hydroquinone (HQ)1001203.2
4-tert-Butylcatechol (TBC)1001502.5
Control (No Inhibitor)0015.7

Table 2: Inhibition of Acrylic Acid Polymerization at 60°C

InhibitorConcentration (ppm)Time to 10% Conversion (hours)
This compound 20024
This compound 500> 48
Phenothiazine (PTZ)20018
Hydroquinone monomethyl ether (MEHQ)20012
Control (No Inhibitor)02

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound as a polymerization inhibitor.

Protocol 1: Evaluation of Inhibition Performance for Styrene Polymerization

Objective: To determine the effectiveness of this compound in inhibiting the thermal polymerization of styrene.

Materials:

  • Styrene (freshly distilled to remove any existing inhibitor)

  • This compound

  • Reference inhibitors (e.g., Hydroquinone, 4-tert-Butylcatechol)

  • Nitrogen gas (high purity)

  • Methanol

  • Glass reaction tubes with screw caps

  • Heating block or oil bath with temperature control

  • Analytical balance

  • Filtration apparatus

Procedure:

  • Preparation of Inhibitor Solutions: Prepare stock solutions of this compound and reference inhibitors in freshly distilled styrene at desired concentrations (e.g., 50 ppm, 100 ppm).

  • Sample Preparation:

    • Add a precise volume (e.g., 10 mL) of the inhibitor-containing styrene solution to a glass reaction tube.

    • Prepare a control sample with only distilled styrene.

    • Purge each tube with nitrogen gas for 5 minutes to remove oxygen.

    • Seal the tubes tightly.

  • Heating: Place the sealed tubes in a heating block or oil bath preheated to 120°C.

  • Monitoring:

    • Visually inspect the tubes at regular intervals for any signs of polymerization (increase in viscosity).

    • The induction period is the time taken for the first visible signs of polymerization to appear.

  • Quantification of Polymer Formation:

    • After a predetermined time (e.g., 4 hours), remove the tubes from the heat and cool them to room temperature.

    • Open the tubes and pour the contents into a beaker containing an excess of methanol (e.g., 100 mL) to precipitate the polystyrene.

    • Stir the mixture to ensure complete precipitation.

    • Collect the precipitated polymer by filtration using a pre-weighed filter paper.

    • Wash the polymer with additional methanol.

    • Dry the filter paper with the polymer in a vacuum oven at 60°C until a constant weight is achieved.

    • Calculate the percentage of polymer formed.

Styrene Inhibition Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Distill Distill Styrene PrepareSln Prepare Inhibitor Solutions Distill->PrepareSln SamplePrep Prepare Samples in Tubes PrepareSln->SamplePrep Purge Purge with Nitrogen SamplePrep->Purge Heat Heat at 120°C Purge->Heat Cool Cool to Room Temperature Heat->Cool Precipitate Precipitate Polymer with Methanol Cool->Precipitate Filter Filter and Dry Polymer Precipitate->Filter Calculate Calculate % Polymer Filter->Calculate

Caption: Experimental workflow for styrene polymerization inhibition.

Protocol 2: Evaluation of Inhibition Performance for Acrylic Acid Polymerization

Objective: To assess the ability of this compound to inhibit the polymerization of acrylic acid.

Materials:

  • Acrylic acid (inhibitor-free)

  • This compound

  • Reference inhibitors (e.g., Phenothiazine, MEHQ)

  • Initiator (e.g., 2,2'-Azobis(2-methylpropionitrile), AIBN)

  • Solvent (e.g., Toluene)

  • Reaction vessel with a stirrer, thermometer, and nitrogen inlet

  • Constant temperature water bath

  • Method for determining monomer conversion (e.g., gravimetry, HPLC, or dilatometry)

Procedure:

  • Reaction Setup:

    • Set up the reaction vessel in a constant temperature water bath at 60°C.

    • Charge the reactor with acrylic acid and the chosen solvent.

    • Add the desired concentration of this compound or a reference inhibitor.

    • Bubble nitrogen through the solution for 30 minutes to remove dissolved oxygen.

  • Initiation:

    • Dissolve a known amount of the initiator (AIBN) in a small amount of the solvent.

    • Inject the initiator solution into the reaction mixture to start the polymerization.

  • Monitoring Conversion:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the polymerization in the aliquot by adding a known amount of a strong inhibitor (e.g., hydroquinone in a suitable solvent).

    • Determine the monomer conversion in the aliquot using a pre-calibrated analytical method (e.g., gravimetric determination of the polymer, or HPLC analysis of the remaining monomer).

  • Data Analysis:

    • Plot the monomer conversion as a function of time for each inhibitor concentration.

    • Determine the time required to reach a certain level of conversion (e.g., 10%) to compare the effectiveness of the inhibitors.

Acrylic_Acid_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_analysis Data Analysis Setup Set up Reaction Vessel at 60°C Charge Charge with Acrylic Acid, Solvent, and Inhibitor Setup->Charge Purge Purge with Nitrogen Charge->Purge Initiate Inject Initiator (AIBN) Purge->Initiate Monitor Monitor Conversion Over Time Initiate->Monitor Quench Quench Aliquots Monitor->Quench Analyze Analyze Monomer Conversion (e.g., HPLC) Quench->Analyze Plot Plot Conversion vs. Time Analyze->Plot

Caption: Experimental workflow for acrylic acid polymerization inhibition.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Monomers like styrene and acrylic acid are flammable and toxic. Handle them with care.

  • Polymerization reactions can be exothermic and may proceed rapidly. Conduct experiments on a small scale initially and have a cooling bath readily available.

Conclusion

This compound presents a promising candidate as a polymerization inhibitor due to its dual catechol structure, which is anticipated to provide excellent radical scavenging capabilities. The protocols outlined in this document provide a framework for the systematic evaluation of its performance in inhibiting the polymerization of common vinyl monomers. Researchers are encouraged to adapt these methodologies to their specific applications and to conduct thorough safety assessments before commencing any experimental work.

Application Notes and Protocols: 4,4'-Methylenebispyrocatechol as a Polymer Antioxidant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Methylenebispyrocatechol as a primary antioxidant for the stabilization of various polymer systems. The information is intended to guide researchers and industry professionals in the evaluation and application of this compound to enhance the thermo-oxidative stability of polymers.

Introduction

This compound, a bisphenolic compound, is a potent antioxidant that can effectively inhibit the degradation of polymers initiated by heat and oxygen. Its molecular structure, featuring two catechol moieties linked by a methylene bridge, allows it to act as a highly efficient free radical scavenger. The four phenolic hydroxyl groups can readily donate hydrogen atoms to terminate the radical chain reactions that lead to polymer degradation, thereby preserving the mechanical and physical properties of the material.

Chemical Structure:

  • Chemical Name: 4,4'-Methylenebis(1,2-benzenediol)

  • CAS Number: 14235-78-0

  • Molecular Formula: C₁₃H₁₂O₄

  • Molecular Weight: 232.23 g/mol

Mechanism of Antioxidant Action

The primary antioxidant activity of this compound is attributed to its ability to interrupt the auto-oxidation cycle of polymers. This cycle is a free-radical chain reaction that proceeds in three main stages: initiation, propagation, and termination.

  • Initiation: Polymer radicals (P•) are formed due to heat, UV radiation, or mechanical stress.

  • Propagation: The polymer radicals react with oxygen to form peroxy radicals (POO•), which then abstract a hydrogen atom from the polymer chain, creating a hydroperoxide (POOH) and a new polymer radical. This cycle continues, leading to chain scission and crosslinking.

  • Termination: The radical chain reactions are terminated.

This compound functions as a chain-breaking antioxidant by donating a hydrogen atom from one of its hydroxyl groups to the peroxy radical (POO•), thus neutralizing it and forming a stable phenoxy radical. This phenoxy radical is resonance-stabilized and unreactive, effectively halting the propagation of the degradation chain.

Antioxidant Mechanism cluster_propagation Propagation Cycle P Polymer (PH) P_rad Polymer Radical (P•) P->P_rad Initiation (Heat, UV, Stress) POO_rad Peroxy Radical (POO•) P_rad->POO_rad + O₂ O2 Oxygen (O₂) POOH Hydroperoxide (POOH) POO_rad->POOH + PH POO_rad->POOH + PH POOH_stable Stable Hydroperoxide (POOH) POO_rad->POOH_stable + ArOH PH2 Polymer (PH) P_rad2 Polymer Radical (P•) POOH->P_rad2 Degradation POOH->P_rad2 → P• + ... Antioxidant This compound (ArOH) Antioxidant_rad Stable Phenoxy Radical (ArO•) Antioxidant->Antioxidant_rad H• donation

Figure 1: Antioxidant mechanism of this compound.

Illustrative Performance Data

While specific performance data for this compound is not extensively available in public literature, the following tables provide illustrative data based on the typical performance of structurally similar bisphenolic antioxidants in various polymers. This data is intended to serve as a guideline for formulation development and performance expectation.

Table 1: Oxidative Induction Time (OIT) of Polyolefins

Polymer MatrixAntioxidant Concentration (wt%)OIT at 200°C (minutes)
Polyethylene (HDPE) 0.0~5
0.130 - 50
0.380 - 120
0.5>150
Polypropylene (PP) 0.0<1
0.120 - 40
0.360 - 90
0.5>120

Table 2: Melt Flow Index (MFI) Stability of Polypropylene

Antioxidant Concentration (wt%)MFI (g/10 min) after 1st ExtrusionMFI (g/10 min) after 5th Extrusion
0.04.515.2
0.14.26.8
0.34.15.1
0.54.04.5

Table 3: Yellowness Index (YI) of PVC after Thermal Aging

Antioxidant Concentration (wt%)Yellowness Index (YI) - InitialYellowness Index (YI) - After 200h at 180°C
0.0545
0.2620
0.5715
1.0812

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its evaluation as a polymer antioxidant.

Synthesis of this compound (Representative Protocol)

This protocol is based on the acid-catalyzed condensation of catechol with formaldehyde.

Materials:

  • Catechol (1,2-dihydroxybenzene)

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Methanol

  • Toluene

  • Activated carbon

  • Distilled water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve catechol (2.0 mol) in toluene (500 mL).

  • Add concentrated hydrochloric acid (0.5 mol) to the solution and cool the mixture to 10°C in an ice bath.

  • Slowly add formaldehyde solution (1.0 mol) dropwise to the stirred mixture over a period of 1 hour, maintaining the temperature below 15°C.

  • After the addition is complete, continue stirring at room temperature for 24 hours.

  • A solid precipitate will form. Filter the crude product and wash it with cold water until the washings are neutral.

  • Recrystallize the crude product from a methanol/water mixture. Decolorize with activated carbon if necessary.

  • Dry the purified white to off-white crystalline product under vacuum at 60°C.

Synthesis Workflow start Start dissolve Dissolve Catechol in Toluene start->dissolve add_acid Add HCl and Cool to 10°C dissolve->add_acid add_formaldehyde Add Formaldehyde Dropwise (<15°C) add_acid->add_formaldehyde stir Stir at Room Temp for 24h add_formaldehyde->stir filter_wash Filter and Wash with Water stir->filter_wash recrystallize Recrystallize from Methanol/Water filter_wash->recrystallize dry Dry under Vacuum recrystallize->dry end End dry->end

Figure 2: Synthesis workflow for this compound.

Evaluation of Antioxidant Performance in Polymers

This protocol outlines the general procedure for incorporating this compound into a polymer and evaluating its performance.

Materials and Equipment:

  • Polymer resin (e.g., Polyethylene, Polypropylene, PVC)

  • This compound

  • Internal mixer or twin-screw extruder

  • Compression molding press

  • Differential Scanning Calorimeter (DSC) for OIT

  • Melt Flow Indexer (MFI)

  • Spectrophotometer or colorimeter for Yellowness Index

Procedure:

  • Compounding:

    • Dry the polymer resin to remove any moisture.

    • Pre-blend the polymer resin with the desired concentration of this compound (e.g., 0.1, 0.3, 0.5 wt%).

    • Melt-compound the blend using an internal mixer or a twin-screw extruder at a temperature appropriate for the polymer.

    • Prepare a control sample without the antioxidant under the same conditions.

  • Sample Preparation:

    • Compression mold the compounded material into plaques of a specified thickness (e.g., 1 mm) for OIT and Yellowness Index measurements.

    • Use the pelletized compounded material for MFI testing.

  • Performance Testing:

    • Oxidative Induction Time (OIT) - ASTM D3895 / ISO 11357-6:

      • Place a small sample (5-10 mg) in an open aluminum pan in the DSC.

      • Heat the sample to the desired isothermal temperature (e.g., 200°C for polyolefins) under a nitrogen atmosphere.

      • Once the temperature is stable, switch the gas to oxygen.

      • Record the time until the onset of the exothermic oxidation peak. This is the OIT.

    • Melt Flow Index (MFI) - ASTM D1238:

      • Determine the MFI of the compounded pellets at the specified temperature and load for the polymer.

      • To assess processing stability, re-extrude the material multiple times and measure the MFI after each pass.

    • Yellowness Index (YI) - ASTM D1925 / ASTM E313:

      • Measure the initial Yellowness Index of the compression-molded plaques.

      • Subject the plaques to accelerated thermal aging in an oven at a specified temperature (e.g., 180°C for PVC).

      • Periodically remove the plaques and measure the Yellowness Index to monitor discoloration over time.

Experimental Workflow start Start compounding Compounding: Polymer + Antioxidant start->compounding sample_prep Sample Preparation: Compression Molding & Pellets compounding->sample_prep testing Performance Testing sample_prep->testing oit OIT (ASTM D3895) testing->oit mfi MFI (ASTM D1238) testing->mfi yi Yellowness Index (ASTM D1925) testing->yi data_analysis Data Analysis and Comparison oit->data_analysis mfi->data_analysis yi->data_analysis end End data_analysis->end

Figure 3: Experimental workflow for evaluating antioxidant performance.

Safety Precautions

  • Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

  • The synthesis and compounding processes should be carried out in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

Disclaimer

The information provided in these application notes is for guidance purposes only. The performance data presented is illustrative and based on structurally similar compounds due to the limited availability of specific data for this compound. Users should conduct their own tests to determine the suitability of this product for their specific applications. The synthesis protocol is a representative method and may require optimization.

Application Notes and Protocols for the Analytical Determination of 4,4'-Methylenebispyrocatechol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,4'-Methylenebispyrocatechol is a chemical compound of interest in various fields, including pharmaceutical development, due to its structural similarity to other biologically active bisphenols and catechols. Accurate and reliable analytical methods are crucial for its detection and quantification in different matrices. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The methodologies presented are adapted from established methods for structurally related compounds, such as bisphenols and catechols, and are intended to serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of this compound using reversed-phase HPLC with UV detection. The conditions are based on common practices for the analysis of bisphenols and catechols.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standards by serial dilution with the mobile phase to construct a calibration curve.

  • Sample Matrix: For pharmaceutical formulations, an extraction step may be necessary. This can involve dissolving the sample in a suitable solvent, followed by filtration through a 0.45 µm syringe filter to remove any particulate matter. For more complex matrices, a solid-phase extraction (SPE) cleanup may be required to remove interfering substances. A C18 SPE cartridge can be used for this purpose.

2. HPLC Instrumentation and Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid[1]
Gradient Program 0-1 min: 30% B1-10 min: 30-80% B10-12 min: 80% B12.1-15 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C[2]
Injection Volume 10 µL
Detection UV detector at 280 nm (based on the chromophore of the molecule)

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time compared to a standard.

  • Quantify the analyte by constructing a calibration curve of peak area versus concentration of the prepared standards.

Expected Quantitative Data (Based on Structurally Similar Compounds):

The following table summarizes typical performance data for the HPLC analysis of related bisphenol and catechol compounds. These values can serve as a benchmark for the expected performance of the method for this compound.

ParameterExpected RangeReference Compounds
Limit of Detection (LOD) 0.5 - 10 ng/mLBisphenols, Catechols
Limit of Quantification (LOQ) 1.5 - 30 ng/mLBisphenols, Catechols
Linearity (R²) > 0.995Bisphenols, Catechols
Recovery 85 - 115%Bisphenols, Catechols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. Silylation is a common and effective derivatization technique for compounds containing hydroxyl groups.[3][4][5][6]

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

  • Extraction: Extract this compound from the sample matrix using a suitable organic solvent (e.g., ethyl acetate, dichloromethane). For aqueous samples, liquid-liquid extraction can be employed.

  • Drying: Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add 50 µL of a silylation agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of a solvent like pyridine or acetonitrile.[7] Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[7]

2. GC-MS Instrumentation and Conditions:

ParameterCondition
GC Column 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)[8]
Carrier Gas Helium at a constant flow of 1.0 mL/min[8]
Oven Program Initial temperature 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Injector Temperature 280°C
Injection Mode Splitless
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification

3. Data Analysis:

  • Identify the derivatized this compound peak by its retention time and mass spectrum. The mass spectrum should show characteristic fragments of the silylated molecule.

  • For quantification, use the SIM mode by monitoring specific ions of the derivatized analyte to enhance sensitivity and selectivity.

Expected Quantitative Data (Based on Structurally Similar Compounds):

The following table provides an overview of the expected quantitative performance for the GC-MS analysis of derivatized bisphenols and catechols.

ParameterExpected RangeReference Compounds
Limit of Detection (LOD) 0.1 - 5 ng/L (in original sample)[3]Bisphenols, Catechols
Limit of Quantification (LOQ) 0.3 - 15 ng/L (in original sample)Bisphenols, Catechols
Linearity (R²) > 0.99Bisphenols, Catechols
Recovery 80 - 120%Bisphenols, Catechols

Workflow Diagrams

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Dissolution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-UV System Filtration->HPLC Data Data Acquisition HPLC->Data Quantification Quantification Data->Quantification Result Result Quantification->Result Final Result

Caption: Workflow for the HPLC analysis of this compound.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Drying Drying Extraction->Drying Derivatization Derivatization (Silylation) Drying->Derivatization GCMS GC-MS System Derivatization->GCMS Data Data Acquisition GCMS->Data Quantification Quantification (SIM) Data->Quantification Result Result Quantification->Result Final Result

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for Incorporating 4,4'-Methylenebispyrocatechol into Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of 4,4'-Methylenebispyrocatechol, a potent antioxidant, into various polymer matrices. The following sections detail the necessary procedures, data presentation, and experimental workflows to guide researchers in developing polymer composites with enhanced stability and functionality.

Introduction

This compound is a bisphenolic compound with strong antioxidant properties, making it a valuable additive for protecting polymers from degradation caused by oxidation, heat, and UV radiation. Its catechol moieties are effective radical scavengers. The incorporation of this additive can significantly enhance the lifespan and performance of polymeric materials in diverse applications, including biomedical devices, pharmaceuticals, and industrial plastics.

This document outlines two primary methods for incorporating this compound into polymer matrices: melt blending and solution casting. The choice of method will depend on the thermal stability of the polymer and the additive, as well as the desired final form of the composite material.

Data Presentation: Effects of Phenolic Antioxidants on Polymer Properties

Table 1: Effect of Phenolic Antioxidant on the Mechanical Properties of Polypropylene (PP)

PropertyNeat PPPP + Phenolic Antioxidant (0.1 wt%)% Change
Tensile Strength (MPa)549449-18.2%
Elongation at Break (%)>500~450Decrease
Young's Modulus (GPa)1.51.6+6.7%

Note: The decrease in tensile strength and elongation at break can sometimes be observed upon the addition of small molecules, which can act as plasticizers or introduce defects. However, the primary role of the antioxidant is to prevent the degradation of these properties over time, especially under harsh conditions.[1]

Table 2: Effect of Phenolic Antioxidant on the Thermal Stability of Polypropylene (PP)

PropertyNeat PPPP + Phenolic Antioxidant (0.5 wt%)
Onset of Decomposition (°C)~220~250
Temperature at Max Decomposition Rate (°C)~380~410
Oxidation Induction Time (OIT) at 200°C (min)< 5> 60

Note: The addition of phenolic antioxidants significantly enhances the thermal stability of the polymer, as indicated by the increased decomposition temperature and a much longer oxidation induction time.

Experimental Protocols

Prior to incorporating this compound, it is crucial to determine its fundamental physical and chemical properties.

Preliminary Analysis of this compound:

  • Thermal Stability: Perform Thermogravimetric Analysis (TGA) to determine the decomposition temperature. This will be critical for selecting the appropriate processing method (melt blending vs. solution casting) and setting the processing temperature to avoid degradation of the additive.

  • Solubility: Test the solubility of this compound in a range of common organic solvents (e.g., toluene, tetrahydrofuran (THF), dichloromethane, dimethylformamide (DMF)) to identify a suitable solvent for the solution casting method.

Protocol 1: Melt Blending

Melt blending is a common, solvent-free method for incorporating additives into thermoplastic polymers.

Materials and Equipment:

  • Polymer resin (e.g., Polypropylene, Polyethylene)

  • This compound powder

  • Twin-screw extruder or internal mixer (e.g., Brabender)

  • Compression molder or injection molder (for sample preparation)

  • Drying oven

Procedure:

  • Drying: Dry the polymer resin and the this compound powder in a vacuum oven at a temperature appropriate for the polymer (e.g., 80°C for PP) for at least 4 hours to remove any residual moisture.

  • Premixing: In a sealed container, dry blend the desired amount of this compound (typically 0.1-1.0 wt%) with the polymer resin.

  • Melt Extrusion:

    • Set the temperature profile of the extruder zones based on the processing temperature of the polymer. The temperature should be high enough to melt the polymer but well below the decomposition temperature of this compound.

    • Feed the premixed material into the extruder.

    • The screw speed should be set to ensure proper mixing and dispersion of the additive within the polymer matrix.

    • Extrude the molten polymer blend through a die to form strands.

  • Pelletizing: Cool the extruded strands in a water bath and then pelletize them into small granules.

  • Sample Preparation: Dry the pellets and use a compression molder or injection molder to prepare samples for characterization (e.g., tensile bars, films).

Protocol 2: Solution Casting

Solution casting is suitable for polymers that are soluble and for additives that may be thermally sensitive.

Materials and Equipment:

  • Polymer (e.g., Polystyrene, Polycarbonate)

  • This compound

  • A suitable solvent in which both the polymer and the additive are soluble

  • Magnetic stirrer and hot plate

  • Glass petri dish or other flat casting surface

  • Drying oven or vacuum oven

Procedure:

  • Polymer Solution Preparation:

    • Dissolve the polymer in the chosen solvent to a desired concentration (e.g., 10% w/v).

    • Stir the solution using a magnetic stirrer until the polymer is completely dissolved. Gentle heating may be applied if necessary.

  • Additive Incorporation:

    • In a separate container, dissolve the desired amount of this compound in a small amount of the same solvent.

    • Add the additive solution to the polymer solution and stir until a homogeneous mixture is obtained.

  • Casting:

    • Pour the homogeneous polymer-additive solution into a clean, dry glass petri dish or onto another flat surface.

    • Ensure the solution is spread evenly to achieve a uniform film thickness.

  • Solvent Evaporation:

    • Place the casting dish in a fume hood at room temperature to allow for slow evaporation of the solvent.

    • Once a solid film has formed, transfer the dish to a vacuum oven.

    • Dry the film under vacuum at a slightly elevated temperature (well below the boiling point of the solvent and the decomposition temperature of the additive) until all the solvent has been removed.

  • Film Detachment: Carefully detach the dried film from the casting surface.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the two incorporation methods.

Melt_Blending_Workflow cluster_prep Preparation cluster_processing Processing cluster_final Final Product Drying Drying of Polymer and Additive Premixing Dry Blending Drying->Premixing Extrusion Melt Extrusion Premixing->Extrusion Pelletizing Pelletizing Extrusion->Pelletizing Molding Sample Molding Pelletizing->Molding Characterization Characterization Molding->Characterization

Caption: Workflow for incorporating this compound via melt blending.

Solution_Casting_Workflow cluster_solution Solution Preparation cluster_casting Film Formation cluster_product Final Product Polymer_Dissolution Polymer Dissolution Mixing Homogeneous Mixing Polymer_Dissolution->Mixing Additive_Dissolution Additive Dissolution Additive_Dissolution->Mixing Casting Solution Casting Mixing->Casting Solvent_Evaporation Solvent Evaporation Casting->Solvent_Evaporation Film_Detachment Film Detachment Solvent_Evaporation->Film_Detachment Characterization Characterization Film_Detachment->Characterization

Caption: Workflow for incorporating this compound via solution casting.

Characterization of the Polymer Composite

After incorporation, it is essential to characterize the resulting polymer composite to evaluate the effectiveness of the additive. Recommended characterization techniques include:

  • Mechanical Testing: Tensile testing (ASTM D638), flexural testing (ASTM D790), and impact testing (ASTM D256) to determine the effect of the additive on the mechanical properties of the polymer.

  • Thermal Analysis: Thermogravimetric Analysis (TGA) to assess thermal stability and Differential Scanning Calorimetry (DSC) to determine melting and glass transition temperatures. Oxidation Induction Time (OIT) is a key test to quantify the improvement in oxidative stability.

  • Spectroscopic Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the additive and to study any chemical interactions between the additive and the polymer matrix.

  • Microscopy: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe the dispersion of the additive within the polymer matrix.

By following these protocols and characterization techniques, researchers can successfully incorporate this compound into polymer matrices and thoroughly evaluate the enhanced properties of the resulting composites.

References

Application Notes and Protocols: 4,4'-Methylenebispyrocatechol as a Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research specifically detailing the use and performance of 4,4'-Methylenebispyrocatechol (CAS 14235-78-0) as a cross-linking agent is limited. The following application notes and protocols are based on the well-established principles of catechol-based cross-linking chemistry, inspired by the adhesive properties of mussels. These guidelines provide a representative framework for utilizing catechol-containing compounds for cross-linking applications in drug development and biomaterials research.

Introduction to Catechol-Based Cross-Linking

Catechol-containing molecules are pivotal in the development of advanced biomaterials, particularly for applications requiring adhesion in aqueous environments. Inspired by mussel foot proteins, which are rich in the catecholic amino acid 3,4-dihydroxyphenylalanine (DOPA), researchers have harnessed the unique chemistry of catechols to create cross-linked polymer networks such as hydrogels.[1] These materials are of significant interest for drug delivery, tissue engineering, and as surgical adhesives.[2][1]

The cross-linking mechanism of catechols is primarily based on the oxidation of the catechol group to a highly reactive quinone. This oxidation can be initiated by a change in pH (typically to alkaline conditions), the presence of an oxidizing agent (e.g., sodium periodate), or enzymes like laccase or tyrosinase.[3] The resulting quinones can then undergo several reactions to form covalent cross-links, either by reacting with other quinones or with nucleophilic groups (such as amines or thiols) present on adjacent polymer chains or biological tissues.[3][4] This versatile chemistry allows for in-situ formation of hydrogels with tunable mechanical properties and degradation profiles.[5][6]

This compound, with its two catechol moieties linked by a methylene bridge, is structurally suited to act as a bifunctional cross-linking agent. It can potentially link polymer chains that have been functionalized with suitable reactive groups, or even participate in the formation of a polymer network itself.

Signaling Pathways and Logical Relationships

The process of catechol-mediated cross-linking can be visualized as a series of triggered events, starting from the inactive catechol-functionalized polymer to the formation of a stable, cross-linked network.

cluster_0 Initiation cluster_1 Reaction cluster_2 Cross-Linking cluster_3 Result A Catechol-Functionalized Polymer C Oxidation to Quinone A->C Oxidation Trigger B Oxidizing Agent (e.g., NaIO4, Laccase, pH > 7.5) D Inter-chain Covalent Bonding (Quinone-Quinone or Quinone-Nucleophile) C->D Reaction E Cross-Linked Hydrogel Network D->E Gelation

Caption: Logical workflow of catechol-mediated hydrogel formation.

Quantitative Data on Catechol-Cross-Linked Hydrogels

The mechanical properties and drug release kinetics of catechol-cross-linked hydrogels can be tuned by varying parameters such as polymer concentration, degree of catechol functionalization, and the type and concentration of the cross-linking initiator. The following table summarizes representative data from studies on catechol-functionalized alginate and polyethylene glycol (PEG) hydrogels.

Polymer SystemCross-Linking MethodStorage Modulus (G')Key FindingsReference
Catechol-Alginate (C-Alg)Ca²⁺ and Laccase~225 PaDual cross-linking with Ca²⁺ and laccase significantly increased mechanical strength and slowed drug release compared to Ca²⁺ alone.[5][6][5][6]
Catechol-Alginate (C-Alg)Laccase only~36 PaEnzymatic cross-linking alone resulted in a softer hydrogel.[5]
4-arm PEG-CatecholSodium Periodate (NaIO₄)Varies with pHReduced curing rate and mechanical properties at acidic pH (5.7-6.7).[3][3]
Dopamine Methacrylamide (DAMAAm) CopolymerIn-situ (high DAMAAm conc.)4.8 x 10⁴ kPaHigher catechol content led to in-situ cross-linking and significantly increased mechanical properties.
Dopamine-functionalized multi-armed PEG with LaponiteOxidativeNot specifiedFormed a remoldable hydrogel capable of fitting the convex contour of a tissue surface.[7]

Experimental Protocols

The following are detailed protocols for the synthesis of a catechol-functionalized polymer and its subsequent cross-linking to form a hydrogel for drug delivery applications.

Protocol 1: Synthesis of Catechol-Functionalized Hyaluronic Acid (HA-Catechol)

This protocol describes the conjugation of dopamine (a common source of catechol groups) to hyaluronic acid.

Materials:

  • Hyaluronic acid (HA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dopamine hydrochloride

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Sodium hydroxide (NaOH)

  • Dialysis tubing (MWCO 10-14 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve hyaluronic acid in MES buffer (e.g., 1% w/v).

  • Add EDC and NHS to the HA solution to activate the carboxylic acid groups of HA. The molar ratio of HA carboxyl groups:EDC:NHS is typically 1:2:1. Stir for 30 minutes at room temperature.

  • Dissolve dopamine hydrochloride in MES buffer and adjust the pH to ~6.5 with NaOH.

  • Add the dopamine solution to the activated HA solution. The molar ratio of HA carboxyl groups to dopamine can be varied to control the degree of functionalization.

  • Allow the reaction to proceed for 12-24 hours at room temperature in the dark.

  • Terminate the reaction by raising the pH to 7.0.

  • Purify the resulting HA-Catechol conjugate by dialysis against deionized water for 3-5 days, changing the water frequently.

  • Freeze-dry the purified solution to obtain a white, fluffy solid.

  • Characterize the degree of catechol substitution using ¹H NMR or UV-Vis spectroscopy.

Protocol 2: Formation of a Drug-Loaded HA-Catechol Hydrogel

This protocol details the oxidative cross-linking of the synthesized HA-Catechol to form a hydrogel, with the encapsulation of a model drug.

Materials:

  • HA-Catechol (synthesized in Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model drug (e.g., doxorubicin, bovine serum albumin)

  • Sodium periodate (NaIO₄) solution (e.g., 100 mM in deionized water)

  • Syringes and needles

Experimental Workflow Diagram:

cluster_prep Preparation cluster_mix Cross-Linking cluster_gel Gelation & Analysis A Dissolve HA-Catechol and Drug in PBS C Rapidly Mix Polymer and Cross-linker Solutions A->C B Prepare NaIO4 Cross-linker Solution B->C D Allow Gelation (in-situ or in mold) C->D Gel Formation E Characterize Hydrogel (Rheology, Swelling, Drug Release) D->E Analysis

Caption: Experimental workflow for hydrogel formation and characterization.

Procedure:

  • Prepare a stock solution of HA-Catechol in PBS (e.g., 2% w/v).

  • Dissolve the desired amount of the model drug into the HA-Catechol solution.

  • Prepare a fresh solution of the oxidizing agent, sodium periodate, in deionized water. The final concentration of NaIO₄ will depend on the desired gelation time and hydrogel stiffness. A molar ratio of NaIO₄ to catechol groups of 0.5:1 is a common starting point.

  • To initiate cross-linking, rapidly mix the HA-Catechol/drug solution with the NaIO₄ solution. This can be done using a dual-syringe setup for in-situ applications or by vortexing in a vial for bulk gel formation.

  • Immediately cast the mixture into a mold or inject it into the desired location.

  • Allow the gelation to proceed. Gelation time can range from seconds to minutes, depending on the concentrations of reactants.[3]

  • Once formed, the hydrogel can be used for various analyses, such as rheology to determine its mechanical properties, swelling studies to assess its water uptake capacity, and drug release studies by immersing the hydrogel in a buffer and measuring the drug concentration in the supernatant over time.

Safety and Handling

Catechol-containing compounds and oxidizing agents should be handled with appropriate personal protective equipment, including gloves and safety glasses. Reactions should be carried out in a well-ventilated area. The cytotoxicity of catechol-containing materials should be considered, as residual unreacted catechols or quinones can be toxic to cells.[8] Thorough purification of functionalized polymers is crucial for biomedical applications.[8]

References

Application Notes and Protocols for Stabilizing Unsaturated Monomers with 4,4'-Methylenebispyrocatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Methylenebispyrocatechol as a stabilizer for unsaturated monomers. The information is intended to guide researchers and professionals in the effective inhibition of premature polymerization during storage, transport, and processing.

Introduction to this compound as a Monomer Stabilizer

This compound, a type of bisphenol, is a potent antioxidant and radical scavenger.[1] This property makes it an effective inhibitor for preventing the unwanted polymerization of unsaturated monomers, which can be initiated by heat, light, or the presence of radical species.[2] Its primary application lies in the stabilization of various monomers, including styrenics, acrylics, and vinyl esters, ensuring their purity and preventing the formation of hazardous, uncontrolled polymerization reactions.[3][4]

Mechanism of Action

The stabilizing effect of phenolic compounds like this compound relies on their ability to donate a hydrogen atom from their hydroxyl groups to reactive radical species. This process deactivates the radicals, terminating the chain reaction of polymerization. The resulting phenoxyl radical is significantly less reactive and does not propagate the polymerization chain. For optimal performance, the presence of oxygen is often beneficial, as it can participate in the formation of less reactive peroxy radicals, further enhancing the inhibitory effect.[]

A simplified representation of the radical scavenging mechanism is depicted below:

Radical Scavenging Mechanism Monomer_Radical Monomer Radical (R•) Stable_Monomer Stable Monomer (RH) Monomer_Radical->Stable_Monomer H• transfer Inhibitor This compound (ArOH) Inhibitor_Radical Inhibitor Radical (ArO•) (Less Reactive) Inhibitor->Inhibitor_Radical H• donation Protocol_Optimal_Concentration cluster_prep Sample Preparation cluster_exp Polymerization Induction cluster_analysis Data Analysis prep1 Prepare stock solution of this compound in a compatible solvent. prep2 Prepare a series of monomer samples with varying concentrations of the inhibitor (e.g., 10, 50, 100, 200 ppm). prep1->prep2 prep3 Include a control sample with no inhibitor. prep2->prep3 exp1 Place samples in a controlled temperature bath (e.g., 60°C, 80°C, or 100°C). prep3->exp1 exp2 Monitor the samples for the onset of polymerization. This can be detected by an increase in viscosity, temperature, or by analytical methods like GC. exp1->exp2 exp3 Record the time taken for polymerization to initiate (the induction period). exp2->exp3 an1 Plot a graph of induction period versus inhibitor concentration. exp3->an1 an2 Determine the concentration that provides the desired storage stability or processing window. an1->an2 Protocol_Monitoring_Concentration cluster_sampling Sampling cluster_analysis Analytical Method cluster_action Action samp1 Take a representative sample of the stabilized monomer from the storage tank or process stream. an1 Choose a suitable analytical technique, such as: - High-Performance Liquid Chromatography (HPLC) - Gas Chromatography (GC) - UV-Vis Spectroscopy samp1->an1 an2 Prepare calibration standards of this compound. an1->an2 an3 Analyze the monomer sample and quantify the inhibitor concentration against the calibration curve. an2->an3 act1 If the concentration is below the predetermined safe level, add more inhibitor. an3->act1 act2 Document the results and adjust the monitoring frequency as needed. act1->act2

References

Application Notes and Protocols for Preventing Thermal Degradation of Polymers with 4,4'-Methylenebispyrocatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Methylenebispyrocatechol as a thermal stabilizer for polymers. Due to the limited direct data on this compound, this document leverages data from its close structural analog, 4,4'-Methylenebis(2,6-di-tert-butylphenol), a well-studied hindered phenolic antioxidant. The provided protocols and data serve as a robust starting point for evaluating this compound in various polymer systems.

Introduction

Thermal degradation is a significant challenge in the processing and long-term application of polymeric materials, leading to a loss of mechanical properties, discoloration, and a reduction in service life. This compound, a bisphenolic compound, is a potent antioxidant capable of mitigating these degradative processes. Its structure, featuring two pyrocatechol moieties linked by a methylene bridge, allows it to function as a primary antioxidant by scavenging free radicals that initiate and propagate thermal degradation.

Mechanism of Action: Radical Scavenging

The primary mechanism by which this compound and similar hindered phenolic antioxidants protect polymers from thermal degradation is through the donation of a hydrogen atom from their hydroxyl groups to reactive peroxy radicals (ROO•). This process is outlined in the signaling pathway below.

Antioxidant Mechanism cluster_initiation Degradation Initiation cluster_propagation Propagation Cycle cluster_stabilization Stabilization by Antioxidant Polymer (RH) Polymer (RH) Alkyl Radical (R•) Alkyl Radical (R•) Polymer (RH)->Alkyl Radical (R•) Initiation Heat, Shear, UV Heat, Shear, UV Peroxy Radical (ROO•) Peroxy Radical (ROO•) Alkyl Radical (R•)->Peroxy Radical (ROO•) Propagation Oxygen (O2) Oxygen (O2) Peroxy Radical (ROO•)->Polymer (RH) Further Degradation Stabilized Radical (ArO•) Stabilized Radical (ArO•) Peroxy Radical (ROO•)->Stabilized Radical (ArO•) Interruption Antioxidant (ArOH) This compound (ArOH) Stable Products Stable Products Stabilized Radical (ArO•)->Stable Products Melt Blending Workflow Start Start Dry_Polymer Dry Polymer Pellets (e.g., 80°C for 4h) Start->Dry_Polymer Dry_Antioxidant Dry this compound (as needed) Start->Dry_Antioxidant Premix Dry blend polymer and antioxidant at desired concentration (e.g., 0.1-1.0 wt%) Dry_Polymer->Premix Dry_Antioxidant->Premix Melt_Blend Melt blend in an extruder or internal mixer (e.g., 180-220°C for 5-10 min) Premix->Melt_Blend Pelletize Extrude and pelletize the stabilized polymer Melt_Blend->Pelletize Characterize Characterize the stabilized polymer (TGA, DSC, etc.) Pelletize->Characterize End End Characterize->End TGA Workflow Start Start Sample_Prep Prepare a small sample (5-10 mg) of the stabilized polymer Start->Sample_Prep Load_Sample Place the sample in a TGA pan Sample_Prep->Load_Sample Instrument_Setup Set up the TGA instrument: - Purge gas: Nitrogen (e.g., 20 mL/min) - Heating rate: e.g., 10°C/min - Temperature range: e.g., 30°C to 600°C Load_Sample->Instrument_Setup Run_Analysis Start the TGA run and record weight loss as a function of temperature Instrument_Setup->Run_Analysis Data_Analysis Analyze the TGA curve to determine: - Onset of degradation temperature - Temperature at maximum degradation rate - Residual weight Run_Analysis->Data_Analysis End End Data_Analysis->End DSC OIT Workflow Start Start Sample_Prep Prepare a small sample (5-10 mg) of the stabilized polymer film or disc Start->Sample_Prep Load_Sample Place the sample in an open DSC pan Sample_Prep->Load_Sample Instrument_Setup_N2 Set up the DSC instrument: - Purge gas: Nitrogen - Heat to isothermal temperature (e.g., 200°C) at a controlled rate (e.g., 20°C/min) Load_Sample->Instrument_Setup_N2 Equilibrate Equilibrate at the isothermal temperature for a few minutes Instrument_Setup_N2->Equilibrate Switch_Gas Switch purge gas to Oxygen at the same flow rate Equilibrate->Switch_Gas Record_Data Record the heat flow as a function of time until the exotherm is observed Switch_Gas->Record_Data Data_Analysis Determine the Oxidation Induction Time (OIT) from the onset of the exothermic peak Record_Data->Data_Analysis End End Data_Analysis->End

Application Notes & Protocols: Formulation and Evaluation of Antifouling Coatings Using Catechol-Containing Copolymers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Biofouling, the undesirable accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, poses a significant challenge in various marine and biomedical applications. Antifouling coatings are essential to mitigate this phenomenon. Inspired by the remarkable adhesive properties of mussel foot proteins, which are rich in catechol groups, researchers have developed catechol-containing copolymers as a promising platform for creating effective and environmentally friendly antifouling coatings. The catechol moieties provide strong anchoring to a wide range of substrates, while the copolymer architecture can be tailored with antifouling components to resist bioadhesion.[1][2]

These application notes provide an overview of the formulation of antifouling coatings using catechol-containing copolymers and detailed protocols for their synthesis, application, and performance evaluation.

I. Formulation of Catechol-Containing Antifouling Copolymers

A variety of catechol-containing copolymers have been developed for antifouling applications. The general strategy involves copolymerizing a catechol-functionalized monomer with one or more monomers that impart antifouling properties.

Commonly Used Monomers:

  • Catechol-Functionalized Monomers: Dopamine methacrylamide (DMA) is a widely used monomer that incorporates the adhesive catechol group.[3]

  • Antifouling Monomers:

    • Poly(ethylene glycol) (PEG) derivatives, such as poly(ethylene glycol) methyl ether methacrylate (PEGMEMA), are known for their ability to resist protein and cell adhesion.[4][5]

    • Zwitterionic monomers, which contain both positive and negative charges, create a tightly bound hydration layer that prevents biofouling.[4][5]

    • N-hydroxyethyl acrylamide (HEA) is another hydrophilic monomer used to confer antifouling properties.[6]

Examples of Catechol-Containing Antifouling Copolymers:

  • CaPEG and SBCaPEG: Catechol-containing poly(ethylene glycol) (CaPEG) and its zwitterionic derivative (SBCaPEG) are synthesized by the epoxide-amine polymerization of PEG diglycidyl ether with dopamine.[4][5]

  • PMMA-PDA: Poly(methyl methacrylate)-polydopamine (PMMA-PDA) diblock and triblock copolymers combine the mechanical properties of PMMA with the adhesive and antifouling characteristics of polydopamine.[7][8]

  • oligoPEG- and HEA-based copolymers: These are prepared by free-radical copolymerization of catechol-containing monomers with oligo(ethylene glycol) or HEA monomers.[6]

II. Experimental Protocols

Protocol 1: Synthesis of Catechol- and Zwitterion-Bifunctionalized PEG (SBCaPEG)

This protocol describes a two-step synthesis of SBCaPEG, a copolymer with both catechol for adhesion and a zwitterionic structure for enhanced antifouling performance.[4][5]

Materials:

  • PEG diglycidyl ether (PEGDGE)

  • Dopamine hydrochloride

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • 1,3-Propanesultone

  • Dialysis tubing (MWCO = 1000 Da)

  • Deionized (DI) water

Procedure:

  • Synthesis of CaPEG:

    • Dissolve PEGDGE and dopamine hydrochloride in DMF.

    • Add TEA to the solution to deprotonate the amine group of dopamine.

    • Stir the reaction mixture at 60°C for 48 hours to allow for the epoxide-amine polymerization to form CaPEG.

    • Dialyze the resulting solution against DI water for 3 days to remove unreacted monomers and salts.

    • Lyophilize the dialyzed solution to obtain pure CaPEG.

  • Synthesis of SBCaPEG:

    • Dissolve the obtained CaPEG in DMF.

    • Add 1,3-propanesultone to the solution.

    • Stir the reaction mixture at 40°C for 24 hours to allow for the alkylsulfonation of the tertiary amine groups in the CaPEG backbone.

    • Dialyze the resulting solution against DI water for 3 days.

    • Lyophilize the dialyzed solution to obtain the final zwitterionic SBCaPEG copolymer.

Protocol 2: Preparation of Antifouling Coatings on Stainless Steel

This protocol details the procedure for coating stainless steel (SS) substrates with the synthesized catechol-containing copolymers.[6]

Materials:

  • Stainless steel (SS) slides

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Copolymer solution (e.g., 1 mg/mL of SBCaPEG in a basic buffer, pH ~8.5)

  • Ethanol

  • DI water

Procedure:

  • Substrate Cleaning:

    • Clean the SS slides by sonicating in ethanol and DI water for 15 minutes each.

    • Immerse the cleaned slides in piranha solution for 1 hour to hydroxylate the surface.

    • Rinse the slides thoroughly with DI water and dry under a stream of nitrogen.

  • Coating Application:

    • Immerse the cleaned and dried SS slides in the copolymer solution.

    • Allow the coating to proceed for 24 hours at room temperature. The basic pH facilitates the oxidation of catechol groups, leading to covalent bond formation and cross-linking.

    • After 24 hours, remove the slides from the solution.

    • Rinse the coated slides with DI water to remove any non-adherent polymer.

    • Dry the coated slides under a stream of nitrogen.

Protocol 3: Evaluation of Antifouling Performance

This protocol outlines the methods to assess the antifouling efficacy of the prepared coatings against common fouling organisms.

A. Protein Adsorption Assay: [7]

  • Immerse the coated and uncoated (control) substrates in a solution of bovine serum albumin (BSA) or fibrinogen (typically 1 mg/mL in phosphate-buffered saline, PBS) for 1 hour at 37°C.

  • Gently rinse the substrates with PBS to remove non-adsorbed protein.

  • Quantify the adsorbed protein using a suitable method, such as X-ray photoelectron spectroscopy (XPS) by analyzing the N1s signal, or by using a fluorescently labeled protein and measuring the fluorescence intensity.

B. Bacterial Adhesion Assay: [4][6]

  • Culture a bacterial strain (e.g., Pseudomonas sp. or E. coli) to the mid-logarithmic phase.

  • Harvest the bacterial cells by centrifugation and resuspend them in artificial seawater to a concentration of approximately 10⁸ cells/mL.

  • Immerse the coated and uncoated substrates in the bacterial suspension for 4 hours at 30°C.

  • Gently rinse the substrates with sterile artificial seawater to remove non-adherent bacteria.

  • Quantify the attached bacteria using one of the following methods:

    • Fluorescence Microscopy: Stain the attached bacteria with a fluorescent dye (e.g., DAPI) and visualize them using a fluorescence microscope. Count the number of cells in multiple fields of view to determine the average cell density.

    • Spread Plate Method: Swab the surface of the substrate to dislodge the attached bacteria and suspend them in a known volume of sterile seawater. Serially dilute the suspension and plate onto agar plates. Incubate the plates and count the resulting colonies to determine the number of viable attached cells.[6]

C. Microalgae Adhesion Assay: [4][6]

  • Culture a marine microalga (e.g., Amphora coffeaeformis) to a desired cell density (e.g., 10⁵ cells/mL) in a suitable growth medium.

  • Immerse the coated and uncoated substrates in the microalgal suspension for 24 hours under appropriate light and temperature conditions for algal growth.

  • Gently rinse the substrates with filtered seawater to remove non-adherent cells.

  • Quantify the attached microalgae. A fluorescence technique can be used by measuring the fluorescence of chlorophyll.[6]

D. Barnacle Cyprid Settlement Assay: [6]

  • Collect barnacle cyprids (e.g., Amphibalanus amphitrite).

  • Place the coated and uncoated substrates in a petri dish containing filtered seawater.

  • Introduce a known number of cyprids (e.g., 40 larvae) onto each substrate.

  • Incubate the petri dishes in the dark at 25°C for 24 hours.

  • Count the number of settled and metamorphosed cyprids on each substrate under a stereomicroscope.

III. Data Presentation

Table 1: Antifouling Performance of Catechol-Containing Copolymer Coatings

Coating TypeSubstrateFouling Organism/ProteinReduction in Adhesion/Settlement (%) vs. Uncoated ControlReference
PMMA-PDASpin-cast filmProteinUp to 50% reduction in protein adsorption compared to neat PMMA.[7][8][7][8]
CaPEGStainless SteelPseudomonas sp.Significant reduction in bacterial adhesion.[4]
SBCaPEGStainless SteelPseudomonas sp.Exhibited even better antifouling efficiencies than CaPEG.[4][4]
CaPEGStainless SteelAmphora coffeaeformisEffective reduction in microalgae adhesion.[4]
SBCaPEGStainless SteelAmphora coffeaeformisExhibited even better antifouling efficiencies than CaPEG.[4][4]
oligoPEG-based copolymersStainless SteelPseudomonas sp.Significant reduction in the number of adherent cells.[6][6]
HEA-based copolymersStainless SteelPseudomonas sp.Significant reduction in the number of adherent cells.[6][6]
oligoPEG-based terpolymersStainless SteelBarnacle cypridsMore effective in reducing settlement than copolymers.[6][6]
HEA-based terpolymersStainless SteelBarnacle cypridsMore effective in reducing settlement than copolymers.[6][6]

IV. Visualizations

Synthesis_Workflow Monomers Monomers (PEGDGE, Dopamine) Polymerization Epoxide-Amine Polymerization Monomers->Polymerization DMF, TEA CaPEG CaPEG Copolymer Polymerization->CaPEG Alkylsulfonation Alkylsulfonation (1,3-Propanesultone) CaPEG->Alkylsulfonation SBCaPEG SBCaPEG Copolymer (Zwitterionic) Alkylsulfonation->SBCaPEG

Caption: Synthesis workflow for SBCaPEG copolymer.

Antifouling_Testing_Workflow Start Coated & Uncoated Substrates Exposure Exposure to Fouling Medium (Protein, Bacteria, Algae, Cyprids) Start->Exposure Rinsing Rinsing Exposure->Rinsing Quantification Quantification of Adhesion Rinsing->Quantification Analysis Data Analysis (% Reduction) Quantification->Analysis

Caption: General workflow for antifouling performance testing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-Methylenebispyrocatechol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4,4'-Methylenebispyrocatechol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yield in the synthesis of this compound is a common issue and can stem from several factors. The reaction is an acid-catalyzed electrophilic aromatic substitution of pyrocatechol with formaldehyde. Here are the primary causes and troubleshooting steps:

  • Suboptimal Reagent Ratio: An incorrect molar ratio of pyrocatechol to formaldehyde is a frequent cause of low yield. An excess of formaldehyde can lead to polymerization, while an excess of pyrocatechol will result in a significant amount of unreacted starting material.

    • Recommendation: Start with a pyrocatechol to formaldehyde molar ratio of approximately 2:1 to favor the formation of the dimer. Carefully control the addition of formaldehyde.

  • Ineffective Catalyst: The choice and concentration of the acid catalyst are critical. Insufficient acid will result in a slow or incomplete reaction, while excessive acid can promote unwanted side reactions and polymerization.

    • Recommendation: Use a moderate acid catalyst such as hydrochloric acid or p-toluenesulfonic acid. Optimize the catalyst concentration through small-scale trial reactions.

  • Incorrect Reaction Temperature: The reaction is temperature-sensitive. Too low a temperature will lead to a slow reaction rate, while too high a temperature can favor the formation of side products and polymeric material.

    • Recommendation: Maintain the reaction temperature in the range of 60-80°C and monitor it closely.

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" and uneven concentrations of reactants and catalyst, resulting in side reactions and reduced yield.

    • Recommendation: Ensure vigorous and consistent stirring throughout the reaction.

Q2: I am observing the formation of a significant amount of polymeric material in my reaction. How can I minimize this?

A2: Polymer formation is a common side reaction in phenol-formaldehyde condensations, especially with a highly activated ring like pyrocatechol.

  • Control Formaldehyde Addition: Adding the formaldehyde solution slowly and in a controlled manner can help to prevent localized high concentrations that favor polymerization.

  • Adjust Reactant Ratio: As mentioned in Q1, using a molar excess of pyrocatechol relative to formaldehyde (e.g., 2.1:1) will favor the formation of the dimer over long polymer chains.

  • Lower Reaction Temperature: High temperatures can accelerate polymerization. Running the reaction at the lower end of the optimal temperature range (around 60°C) may help to reduce polymer formation.

  • Choice of Solvent: The solvent can influence the reaction outcome. A solvent that allows for good solubility of the reactants and the intermediate products without promoting polymerization should be chosen.

Q3: The purity of my final product is low, and I'm having difficulty with purification. What are the likely impurities and what purification strategies can I use?

A3: The primary impurities are likely unreacted pyrocatechol, polymeric byproducts, and isomers of the desired product (e.g., 2,3'- or 3,3'-methylenebispyrocatechol).

  • Initial Work-up: After the reaction, quenching with a base to neutralize the acid catalyst is a crucial first step. Extraction with a suitable organic solvent can help to separate the product from aqueous-soluble impurities.

  • Column Chromatography: This is often the most effective method for separating the desired 4,4'-isomer from other isomers and oligomers. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step. Toluene or a mixture of toluene and heptane may be effective.

  • Extractive Distillation: For larger scale purification, extractive distillation using a high-boiling polyol like glycerol has been used for separating similar catechol mixtures and could be explored.

Q4: My reaction seems to be incomplete, with a lot of starting material remaining. What should I check?

A4: An incomplete reaction is often due to issues with the reaction conditions or reagent quality.

  • Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Catalyst Activity: Ensure that the acid catalyst is active and has not degraded. Use a fresh bottle of catalyst if in doubt.

  • Reagent Quality: Verify the purity of your pyrocatechol and the concentration of your formaldehyde solution. Paraformaldehyde can also be used as a formaldehyde source and should be of high purity.

  • Temperature Control: Ensure that the reaction temperature is being maintained at the desired level. A drop in temperature can significantly slow down the reaction rate.

Data Presentation

Table 1: Representative Reaction Parameters for Methylene-Bridged Aromatic Compounds

Parameter5,5'-Methylenebis(salicylaldehyde)[1]4,4'-MethylenedianilineHypothetical Optimized for this compound
Aromatic Substrate SalicylaldehydeAnilinePyrocatechol
Methylene Source FormaldehydeFormaldehydeFormaldehyde (37% aq. solution) or Paraformaldehyde
Catalyst Acid (e.g., HCl)Acid (e.g., Aniline Hydrochloride)Acid (e.g., HCl or p-TsOH)
Molar Ratio (Aromatic:CH₂O) 1.6:12:1 to 4:12.1:1
Reaction Temperature 80-95°C80°C60-80°C
Reaction Time 8-22 hours7-12 hours8-16 hours
Reported Yield ~20%~75%Target > 60%

Note: The parameters for this compound are hypothetical and should be optimized experimentally.

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add pyrocatechol (22.0 g, 0.2 mol) and ethanol (100 mL).

  • Catalyst Addition: While stirring, add concentrated hydrochloric acid (2.0 mL) to the solution.

  • Heating: Heat the reaction mixture to 70°C in an oil bath.

  • Formaldehyde Addition: Once the temperature has stabilized, add a 37% aqueous solution of formaldehyde (7.3 mL, 0.09 mol) dropwise from the dropping funnel over a period of 1 hour.

  • Reaction Monitoring: Maintain the reaction at 70°C with vigorous stirring for 12 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. Combine the fractions containing the desired product and remove the solvent to yield this compound.

Visualizations

Synthesis_Pathway Pyrocatechol 2 x Pyrocatechol Product This compound Pyrocatechol->Product Electrophilic Aromatic Substitution Formaldehyde Formaldehyde (CH₂O) Intermediate Protonated Formaldehyde [CH₂OH]⁺ Formaldehyde->Intermediate Protonation Catalyst H⁺ (Acid Catalyst) Catalyst->Formaldehyde Intermediate->Product Water H₂O Product->Water Elimination Troubleshooting_Workflow Start Low Yield or Purity Issue CheckRatio Verify Reactant Ratio (Pyrocatechol:CH₂O ≈ 2.1:1) Start->CheckRatio CheckTemp Monitor Reaction Temperature (60-80°C) CheckRatio->CheckTemp Ratio OK AdjustRatio Adjust Molar Ratio CheckRatio->AdjustRatio Incorrect CheckCatalyst Check Catalyst Concentration and Activity CheckTemp->CheckCatalyst Temp OK AdjustTemp Optimize Temperature CheckTemp->AdjustTemp Incorrect Polymerization High Polymer Content? CheckCatalyst->Polymerization Catalyst OK OptimizeCatalyst Adjust Catalyst Loading CheckCatalyst->OptimizeCatalyst Incorrect CheckPurity Analyze Product Purity (TLC, NMR) Purification Optimize Purification (Column Chromatography, Recrystallization) CheckPurity->Purification Impure End Optimized Synthesis CheckPurity->End Purity OK Polymerization->CheckPurity No SlowAddition Slow Formaldehyde Addition Polymerization->SlowAddition Yes AdjustRatio->Start AdjustTemp->Start OptimizeCatalyst->Start Purification->End SlowAddition->Start Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Potential Outcomes Temperature Temperature Yield Yield Temperature->Yield SideProducts Side Products (Isomers, Polymers) Temperature->SideProducts Concentration Reactant Concentration & Molar Ratio Concentration->Yield Concentration->SideProducts Catalyst Catalyst Choice & Loading Catalyst->Yield Catalyst->SideProducts Purity Purity SideProducts->Purity

References

Improving the solubility of 4,4'-Methylenebispyrocatechol in polymer blends

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in improving the solubility of 4,4'-Methylenebispyrocatechol in polymer blends.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in polymers important?

A1: this compound is a phenolic compound. In polymer science and pharmaceutical development, incorporating such molecules into polymer blends can impart specific properties, such as antioxidant activity or acting as a cross-linking agent.[1] Achieving good solubility and dispersion is crucial for the homogeneity and performance of the final product. Poor solubility can lead to phase separation, reduced mechanical properties, and inconsistent performance.

Q2: How can I predict the solubility of this compound in a specific polymer or solvent?

A2: A powerful method for predicting solubility is the use of Hansen Solubility Parameters (HSP).[2] The principle is that "like dissolves like"; if the HSP values of the small molecule, solvent, and polymer are similar, they are more likely to be miscible.[3] HSP consists of three parameters: δd (dispersion forces), δp (polar forces), and δh (hydrogen bonding forces).[4] The distance (Ra) between the HSP coordinates of two substances in "Hansen space" indicates their affinity. A smaller 'Ra' value suggests higher compatibility.[4]

Q3: Where can I find Hansen Solubility Parameter (HSP) values?

Q4: What are the primary methods for incorporating this compound into a polymer blend?

A4: The two most common methods are solution blending (solvent casting) and melt blending (extrusion).[7][8]

  • Solution Blending/Casting: This involves dissolving both the polymer and this compound in a common solvent, followed by casting the solution and evaporating the solvent to form a film.[7] This method is excellent for achieving homogeneous mixtures on a molecular level, especially for small-scale lab preparations and for heat-sensitive materials.[9][10]

  • Melt Blending/Extrusion: This technique involves mixing the components in a molten state using an extruder.[8] It is a solvent-free, continuous process suitable for large-scale production.[11] Achieving good dispersion can be more challenging and depends on factors like temperature, screw design, and shear rate.[12]

Q5: Can this compound act as a compatibilizer in immiscible polymer blends?

A5: Yes, natural phenolic compounds can act as compatibilizers in immiscible polymer blends.[13] They can promote both thermal stability and compatibility, potentially by interacting at the interface between the two polymer phases, reducing interfacial tension and improving adhesion.[13]

Troubleshooting Guides

Issue 1: Poor Solubility in a Chosen Solvent during Solution Casting Preparation

Symptoms:

  • The this compound does not fully dissolve in the solvent, even with heating and stirring.

  • Precipitate forms when the polymer solution is added.

Possible Causes & Solutions:

Cause Troubleshooting Action
Solvent Mismatch The polarity and Hansen Solubility Parameters (HSP) of the solvent are not a good match for this compound. The principle of "like dissolves like" applies; polar compounds dissolve better in polar solvents.
Action: Select a solvent with HSP values closer to those predicted for this compound. Use the provided HSP data table for guidance. Consider using a co-solvent system; mixing a good solvent with a poor one can sometimes improve overall solubility.[3]
Insufficient Temperature The dissolution process may be endothermic, requiring energy input.
Action: Gently heat the solvent while stirring. Be cautious not to exceed the boiling point of the solvent or degrade the compound. The solubility of phenolic compounds often increases with temperature.[8]
Concentration Too High The concentration of this compound exceeds its saturation limit in the chosen solvent at the given temperature.
Action: Reduce the concentration of the compound or increase the volume of the solvent.
pH of the Solution For phenolic compounds, solubility can be pH-dependent.
Action: If compatible with your experimental goals, try adjusting the pH of the solution. Phenols are more soluble in alkaline aqueous solutions.[9]
Issue 2: Defects in Polymer Film after Solvent Casting

Symptoms:

  • Hazy or milky appearance in the final film.

  • Presence of gels, un-melts, or solid particles.

  • Voids or gray streaks.

  • Film is brittle or cracks easily.

Possible Causes & Solutions:

Cause Troubleshooting Action
Polymer/Additive Incompatibility Phase separation is occurring as the solvent evaporates, indicating poor miscibility between the polymer and this compound.
Action: Re-evaluate polymer-additive compatibility using HSP. Consider adding a compatibilizer.
Incompatible Polymer Contamination The presence of a different, incompatible polymer is causing a milky appearance.[14]
Action: Ensure all labware is clean and only the intended polymer is used.[14]
Moisture Contamination Moisture absorbed by the solvent or polymer can cause voids or streaks as it evaporates during drying.[9]
Action: Use anhydrous solvents and ensure polymers are thoroughly dried before use, following manufacturer recommendations.[9]
Solvent Evaporation Too Rapid Rapid evaporation can trap solvent, cause surface skinning, or prevent polymer chains from arranging properly, leading to brittleness or haze.
Action: Slow down the evaporation rate by covering the casting dish with a perforated lid or by drying in a controlled environment (e.g., a vacuum oven at a mild temperature).
Incomplete Dissolution The this compound or polymer was not fully dissolved before casting.
Action: Ensure the solution is completely clear and homogeneous before casting. Filter the solution if necessary to remove any undissolved particles.
Issue 3: Poor Dispersion of this compound during Melt Extrusion

Symptoms:

  • Inconsistent product quality and appearance.

  • Presence of specks or agglomerates in the extrudate.

  • Poor mechanical properties of the final product.

Possible Causes & Solutions:

Cause Troubleshooting Action
Improper Temperature Profile The melt temperature is too low to ensure adequate melting and mixing, or too high, causing degradation.
Action: Optimize the temperature profile of the extruder barrel zones. Lowering the temperature can sometimes increase shear and improve mixing.[9]
Insufficient Mixing/Shear The screw design or processing speed is not providing enough shear to break down agglomerates and distribute the additive.
Action: Increase screw speed to enhance mixing. If the problem persists, consider using a screw with more intensive mixing elements (e.g., kneading blocks).[12]
Feeding Problems Inconsistent feeding of the additive or polymer leads to fluctuations in concentration.[12]
Action: Ensure the feeder is calibrated and provides a consistent, uniform feed rate. Consider pre-blending the additive with a small amount of the polymer powder.
Additive Degradation The phenolic compound may be degrading at the processing temperature. The decomposition of phenolic compounds can occur at high temperatures.[15]
Action: Lower the overall processing temperature. Incorporate a thermal stabilizer or antioxidant if compatible with the formulation. Use a nitrogen purge to minimize oxidative degradation.

Data Presentation

Table 1: Hansen Solubility Parameters (HSP) of Common Solvents

Note: Data is compiled from various sources. These values are useful for initial solvent screening. The HSP for this compound would need to be determined experimentally or estimated via group contribution methods.

SolventCAS Numberδd (Dispersion) [MPa⁰·⁵]δp (Polar) [MPa⁰·⁵]δh (Hydrogen Bonding) [MPa⁰·⁵]
Acetone67-64-115.510.47.0
Acetonitrile75-05-815.318.06.1
1-Butanol71-36-316.05.715.8
Dichloromethane75-09-217.07.37.1
N,N-Dimethylformamide (DMF)68-12-217.413.711.3
Dimethyl Sulfoxide (DMSO)67-68-518.416.410.2
Ethanol64-17-515.88.819.4
Ethyl Acetate141-78-615.85.37.2
Hexane110-54-314.90.00.0
Methanol67-56-114.712.322.3
Tetrahydrofuran (THF)109-99-916.85.78.0
Toluene108-88-318.01.42.0
Water7732-18-515.516.042.3
Table 2: Solubility of Bisphenol A (BPA) in Various Solvents at 298.15 K (Illustrative Example)

Disclaimer: This data is for Bisphenol A (BPA), a structurally related bisphenol, and is provided as an illustrative example to guide experimental design. The actual solubility of this compound will differ and must be determined experimentally.

SolventMole Fraction Solubility (x10³) of BPAReference
Methanol251.61[10]
Ethanol280.99[10]
1-Propanol288.75[10]
Acetone400.17[10]
Ethyl Acetate310.25[10]
N,N-Dimethylformamide510.88[10]
Acetonitrile189.53[10]
WaterVery Poor[13]

Experimental Protocols & Visualizations

Protocol 1: Determining Experimental Solubility via Shake-Flask Method

This protocol outlines a standard method for determining the solubility of this compound in various solvents.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent selected from Table 1.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24-48 hours to ensure saturation.

  • Sampling: After equilibration, stop the shaking and allow the excess solid to settle. Carefully extract a sample from the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Analysis: Accurately dilute the collected sample with a suitable solvent. Analyze the concentration of this compound using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation A Add excess this compound to vials with known solvent volumes B Seal and shake at constant temperature for 24-48h A->B C Allow solid to settle B->C D Extract supernatant with syringe and filter C->D E Analyze concentration via calibrated HPLC or UV-Vis D->E F Calculate solubility (e.g., mg/mL) E->F

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Protocol 2: Preparation of a Polymer Blend Film via Solvent Casting

This protocol provides a detailed method for preparing a polymer film containing this compound.

Methodology:

  • Polymer Solution: In a glass beaker, dissolve a known weight of the desired polymer in a suitable solvent. Stir with a magnetic stirrer until the polymer is fully dissolved. This may take several hours.

  • Additive Solution: In a separate vial, dissolve the required amount of this compound in a small amount of the same solvent. Use gentle heating or sonication if necessary to aid dissolution.

  • Mixing: Add the additive solution dropwise to the stirring polymer solution. Continue stirring for at least one hour to ensure the mixture is completely homogeneous. The final solution should be clear and free of any visible precipitates.

  • Deaeration: Remove any trapped air bubbles from the solution by letting it stand, placing it in a vacuum desiccator, or using a brief sonication bath.

  • Casting: Pour the bubble-free solution onto a flat, level substrate (e.g., a glass plate or a PTFE dish).

  • Drying: Place the cast film in a dust-free environment with controlled airflow (like a fume hood) to allow the solvent to evaporate slowly. For controlled drying, a vacuum oven at a temperature well below the solvent's boiling point can be used.

  • Film Recovery: Once the film is completely dry (typically after 24-48 hours), carefully peel it from the substrate.

G cluster_sol Solution Preparation cluster_mix Mixing & Casting cluster_dry Drying & Recovery A Dissolve Polymer in Solvent C Combine Solutions & Ensure Homogeneity A->C B Dissolve Additive in Solvent B->C D Deaerate (Remove Bubbles) C->D E Cast onto Level Substrate D->E F Slow Solvent Evaporation in Controlled Environment E->F G Peel Dry Film from Substrate F->G

Figure 2: General experimental workflow for the solvent casting of a polymer film.

Protocol 3: Melt Blending using a Laboratory-Scale Twin-Screw Extruder

This protocol describes the general procedure for incorporating this compound into a polymer matrix via melt extrusion.

Methodology:

  • Material Preparation: Thoroughly dry the polymer pellets according to the manufacturer's specifications to prevent hydrolytic degradation during processing. Create a physical pre-blend (a "salt-and-pepper" mix) of the polymer pellets and the this compound powder at the desired weight ratio.

  • Extruder Setup: Set the temperature profile for the different zones of the extruder barrel. The temperatures should be above the melting point of the polymer but low enough to prevent degradation of the polymer and the additive. Set a desired screw speed (RPM).

  • Feeding: Add the pre-blended material into the extruder's hopper. Ensure a consistent and steady feed rate into the extruder throat.

  • Extrusion: The rotating screws will convey, melt, and mix the material. The molten blend is then forced through a die to form a continuous strand.

  • Cooling & Pelletizing: The extruded strand is cooled, typically in a water bath, and then fed into a pelletizer to be cut into solid pellets.

  • Characterization: The resulting pellets can then be used for further processing (e.g., injection molding, film casting) and analysis to confirm the homogeneity and properties of the blend.

G start Start problem Is the additive soluble in the polymer matrix? start->problem check_hsp Check Hansen Solubility Parameters (HSP) of polymer and additive problem->check_hsp No end_success Success: Homogeneous Blend problem->end_success Yes hsp_match Are HSP values close? check_hsp->hsp_match select_compatibilizer Select a compatibilizer with intermediate HSP or reactive groups hsp_match->select_compatibilizer No modify_polymer Consider modifying the polymer backbone or using a different polymer hsp_match->modify_polymer No optimize_process Optimize Processing Conditions (Temp, Shear) for kinetic trapping hsp_match->optimize_process Yes end_fail Further Optimization Needed select_compatibilizer->end_fail modify_polymer->end_fail hsp_close Is dispersion improved? optimize_process->hsp_close hsp_close->select_compatibilizer No hsp_close->end_success Yes

Figure 3: Troubleshooting flowchart for addressing poor miscibility in a polymer blend.

References

Preventing premature polymerization with 4,4'-Methylenebispyrocatechol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing premature polymerization of 4,4'-Methylenebispyrocatechol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Troubleshooting Guide

Q1: My solution of this compound is turning viscous and discolored. What is happening?

A1: Increased viscosity and discoloration are strong indicators of premature polymerization. This can be initiated by several factors, including exposure to heat, light, oxygen, or contaminants that can generate free radicals. Phenolic compounds, like this compound, can be susceptible to oxidation, which can lead to the formation of colored byproducts and initiate polymerization.[1]

Q2: I observed polymer formation even when the sample was stored in the refrigerator. Why did this happen?

A2: While refrigeration slows down chemical reactions, it may not completely halt polymerization, especially if other contributing factors are present. These can include:

  • Oxygen exposure: The container may not be properly sealed, allowing oxygen to slowly leak in and initiate oxidation and subsequent polymerization.[1]

  • Light exposure: Even brief exposure to light during handling can be sufficient to trigger polymerization in sensitive compounds.

  • Contamination: Trace amounts of impurities, such as metal ions or peroxides, can act as initiators.

Q3: Can the solvent I use affect the stability of this compound?

A3: Yes, the choice of solvent can influence the stability of the monomer. Solvents that are prone to forming peroxides over time (e.g., unstabilized ethers like THF or diethyl ether) can introduce initiators into your solution. It is crucial to use high-purity, peroxide-free solvents. Additionally, the polarity of the solvent can affect the reactivity of the monomer.

Q4: How can I visually inspect my this compound for signs of polymerization?

A4: Periodically check for the following signs:

  • Increased viscosity: The solution becomes noticeably thicker.

  • Precipitation: Solid polymer particles may form and settle out of the solution.

  • Color change: The solution may develop a yellow or brown tint.

  • Gel formation: In advanced stages, the entire solution may solidify into a gel.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the premature polymerization of this compound?

A1: Premature polymerization of vinyl monomers, including those with phenolic structures, is often a free-radical process.[2] The catechol moieties in this compound can act as radical scavengers, which is a desirable inhibitory effect. However, under certain conditions (e.g., high temperature, presence of initiators), the monomer itself can participate in polymerization reactions.

Q2: How should I properly store this compound to prevent polymerization?

A2: To maximize shelf life and prevent premature polymerization, store this compound under the following conditions:

  • Temperature: Store at low temperatures, typically 2-8°C.[3] For long-term storage, temperatures below 0°C may be considered, but consult the manufacturer's recommendations.

  • Light: Protect from light by using amber vials or storing in a dark location.[4]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Container: Use clean, dry, and well-sealed containers made of an inert material.

Q3: Are there any recommended inhibitors to add to solutions of this compound?

A3: While this compound has inherent inhibitory properties due to its catechol structure, the addition of a secondary inhibitor can provide extra protection. Phenolic inhibitors like hydroquinone or tert-butylcatechol are commonly used for vinyl monomers and often require the presence of oxygen to be effective.[1] The choice and concentration of an inhibitor should be carefully considered based on the specific application and subsequent purification steps.

Q4: Can I use standard analytical techniques to detect early signs of polymerization?

A4: Yes, several analytical techniques can be employed to detect the formation of oligomers, which are precursors to full-scale polymerization:

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the monomer from any oligomeric species that may have formed.[5]

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): These techniques are ideal for separating molecules based on their size and can readily detect the presence of higher molecular weight oligomers and polymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the NMR spectrum, such as the appearance of new peaks or broadening of existing ones, can indicate the onset of polymerization.

Data Presentation

Table 1: Illustrative Inhibitor Performance for Phenolic Monomers *

InhibitorTypical Concentration (ppm)Induction Period at 60°C (hours)
Hydroquinone (HQ)100 - 5002 - 6
tert-Butylcatechol (TBC)50 - 2004 - 10
Phenothiazine (PTZ)10 - 100> 12

*Disclaimer: This table provides example data for common inhibitors used with phenolic monomers. Optimal concentrations and performance will vary for this compound and should be determined experimentally.

Table 2: Recommended Storage Conditions for Phenolic Compounds

ParameterConditionRationale
Temperature2-8°C or lowerSlows down reaction kinetics.[3]
LightProtect from lightPrevents photo-initiation of radicals.[4]
AtmosphereInert (Nitrogen, Argon)Minimizes oxidation.
MoistureDry environmentPrevents side reactions and degradation.

Experimental Protocols

Protocol 1: Evaluation of Inhibitor Efficacy by Monitoring Induction Period

  • Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., deoxygenated toluene). Prepare separate solutions containing different concentrations of the inhibitor to be tested.

  • Experimental Setup: Place a known volume of each solution into a sealed reaction vessel equipped with a magnetic stirrer and a means to monitor the temperature.

  • Heating and Monitoring: Heat the solutions to a constant temperature (e.g., 60°C) and monitor for the onset of polymerization. This can be done visually (observing changes in viscosity) or instrumentally (e.g., using a dilatometer or by taking periodic samples for analysis by HPLC or GPC).

  • Data Analysis: The induction period is the time elapsed before a noticeable increase in viscosity or the appearance of polymer is detected. Compare the induction periods for different inhibitor concentrations to determine their efficacy.

Protocol 2: Detection of Early-Stage Polymerization by HPLC

  • Standard Preparation: Prepare a standard solution of pure this compound monomer at a known concentration.

  • Sample Preparation: Dilute a small aliquot of the test sample of this compound in the mobile phase.

  • HPLC Analysis:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water and a suitable organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Detection: UV detection at a wavelength where the monomer and potential oligomers absorb.

  • Data Interpretation: Compare the chromatogram of the test sample to the standard. The appearance of new peaks with shorter retention times than the monomer peak is indicative of the formation of higher molecular weight oligomers.

Visualizations

logical_relationship cluster_conditions Initiating Conditions cluster_process Polymerization Process cluster_prevention Preventative Measures Heat Heat Radical_Formation Free Radical Formation Heat->Radical_Formation Light Light Light->Radical_Formation Oxygen Oxygen Oxygen->Radical_Formation Contaminants Contaminants Contaminants->Radical_Formation Polymerization Premature Polymerization Radical_Formation->Polymerization Storage Proper Storage (Cool, Dark, Inert) Storage->Polymerization Prevents Inhibitors Use of Inhibitors Inhibitors->Polymerization Prevents Purity High Purity Materials Purity->Polymerization Prevents

Caption: Factors leading to and preventing premature polymerization.

experimental_workflow start Start: Suspicion of Polymerization visual Visual Inspection (Viscosity, Color) start->visual analytical Analytical Confirmation (HPLC, GPC) visual->analytical confirm Polymerization Confirmed? analytical->confirm troubleshoot Troubleshoot Source (Storage, Handling) confirm->troubleshoot Yes no_polymer No Polymerization Detected confirm->no_polymer No implement Implement Corrective Actions troubleshoot->implement end End: Stable Monomer implement->end

Caption: Troubleshooting workflow for suspected premature polymerization.

References

Technical Support Center: Thermal Stability of Polymers with Aromatic Chain Extenders/Curing Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific experimental data on the thermal stability of polymers containing 4,4'-Methylenebispyrocatechol in the public domain, this technical support center provides guidance based on analogous polymer systems. The information presented here focuses on polymers cured or chain-extended with aromatic and phenolic compounds, such as aromatic diamines, which share structural similarities with this compound. The principles, troubleshooting steps, and experimental protocols are broadly applicable and should serve as a valuable resource for researchers working with related polymer systems.

Frequently Asked Questions (FAQs)

Q1: What are the typical thermal degradation stages for polyurethanes and epoxy resins with aromatic hardeners?

A1: The thermal degradation of these polymers typically occurs in multiple stages. For polyurethanes, the first stage often involves the dissociation of urethane linkages, followed by the degradation of the polyol soft segment and finally the hard segment. Epoxy resins cured with aromatic agents also exhibit multi-step degradation, starting with the weakest bonds in the polymer network. The exact temperatures and weight loss percentages at each stage can vary significantly based on the specific chemical structures of the monomers and the curing agent.[1][2][3][4]

Q2: How does the structure of an aromatic chain extender or curing agent influence the thermal stability of the resulting polymer?

A2: The structure of the aromatic chain extender or curing agent plays a crucial role in the thermal stability of the polymer. Rigid aromatic rings, such as those in many aromatic diamines, generally enhance thermal stability by increasing the crosslink density and restricting the thermal motion of the polymer chains.[5] The type and position of substituent groups on the aromatic ring can also affect thermal stability.

Q3: What are the common analytical techniques to assess the thermal stability of polymers?

A3: The most common techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][4][6][7] TGA measures the weight loss of a material as a function of temperature, providing information on decomposition temperatures and char yield. DSC measures the heat flow into or out of a sample as a function of temperature, which can be used to determine glass transition temperatures (Tg), melting points (Tm), and curing kinetics.

Q4: What is the significance of the glass transition temperature (Tg) in the context of thermal stability?

A4: The glass transition temperature (Tg) is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is often associated with greater thermal stability, as it indicates that more energy is required to induce molecular motion within the polymer. The Tg is influenced by factors such as crosslink density and the rigidity of the polymer backbone.[4][6]

Troubleshooting Guide

Q1: My polymer is degrading at a lower temperature than expected. What are the possible causes?

A1: Lower-than-expected thermal stability can be due to several factors:

  • Incomplete Curing: Insufficient curing time or temperature can result in a lower crosslink density, leading to reduced thermal stability.

  • Non-stoichiometric Ratios: An incorrect ratio of resin to curing agent can lead to an incomplete polymer network with unreacted functional groups that can initiate degradation.

  • Impurities: The presence of impurities in the monomers or solvents can act as catalysts for thermal degradation.

  • Oxidation: Degradation in the presence of oxygen can occur at lower temperatures than in an inert atmosphere. Ensure your experiments are conducted under a nitrogen or argon atmosphere if you want to assess the intrinsic thermal stability of the polymer.

Q2: I am observing inconsistent results in my TGA measurements. What could be the issue?

A2: Inconsistent TGA results can arise from:

  • Sample Preparation: Ensure that your samples are of a consistent mass and form (e.g., powder, film). Inconsistent sample preparation can lead to variations in heat transfer and degradation profiles.

  • Heating Rate: The heating rate can significantly affect the observed degradation temperatures. Use a consistent and appropriate heating rate for all your experiments. Slower heating rates can provide better resolution of degradation steps.

  • Atmosphere Control: Ensure a consistent and pure inert atmosphere (e.g., nitrogen) to prevent oxidative degradation, which can lead to variability in the results.

Q3: My cured epoxy resin is showing a low char yield. How can I improve it?

A3: Char yield, the amount of residual material left after thermal decomposition, is an indicator of the flame retardancy and thermal stability of a polymer. To improve char yield:

  • Incorporate Phosphorus-Containing Compounds: Phosphorus-based flame retardants can promote char formation.

  • Increase Aromatic Content: Increasing the aromatic content of the polymer backbone can enhance char yield.

  • Use of Nanofillers: The addition of certain nanofillers, such as clays or carbon nanotubes, can increase the char yield.

Data Presentation

Table 1: Thermal Properties of Epoxy Resins with Different Curing Agents

Epoxy SystemCuring AgentGlass Transition Temperature (Tg) (°C)Onset Decomposition Temperature (T-onset) (°C)Char Yield at 800°C (%)
Trifunctional Epoxy4,4'-Diaminodiphenylmethane (DDM)19735022
EFNDDM-345-
EFNDDS-350-
EBNDDM-335-
EBNDDS-340-

Data extracted from multiple sources.[4][6] Conditions may vary between experiments.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of the polymer.

Methodology:

  • Sample Preparation: A small amount of the cured polymer sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove any oxygen.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition, the temperatures of maximum weight loss, and the final char yield.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and curing behavior of the polymer.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the uncured or cured polymer is hermetically sealed in a DSC pan.

  • Instrument Setup: An empty, sealed DSC pan is used as a reference. The DSC cell is purged with an inert gas.

  • Heating Program: The sample is subjected to a controlled temperature program, which typically includes heating, cooling, and isothermal steps. For Tg determination of a cured sample, a heating rate of 10-20°C/min is common.

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The Tg is determined as a step change in the baseline of the DSC curve. For curing studies, the exothermic peak of the curing reaction is analyzed to determine the onset, peak, and end temperatures of curing, as well as the enthalpy of the reaction.

Mandatory Visualizations

G Troubleshooting Workflow for Low Thermal Stability A Low Thermal Stability Observed B Check Curing Process A->B C Check Monomer Stoichiometry A->C D Analyze for Impurities A->D E Control Experimental Atmosphere A->E F Incomplete Curing? B->F G Incorrect Ratio? C->G H Impurities Detected? D->H I Oxidative Atmosphere? E->I F->C No J Optimize Curing Time/Temp F->J Yes G->D No K Recalculate and Adjust Ratios G->K Yes H->E No L Purify Monomers/Solvents H->L Yes M Use Inert Atmosphere (N2, Ar) I->M Yes N Problem Resolved I->N No J->N K->N L->N M->N

Caption: Troubleshooting workflow for addressing low thermal stability in polymers.

G General Thermal Degradation Pathway for Crosslinked Polymers A Intact Polymer Network B Initiation (Weak Link Scission) A->B Heat C Radical Formation B->C D Propagation (Chain Scission, Depolymerization) C->D E Volatile Products (Gases, Monomers, Oligomers) D->E F Termination (Recombination, Disproportionation) D->F G Crosslinking/Char Formation F->G H Stable Char Residue G->H

Caption: A generalized pathway for the thermal degradation of crosslinked polymers.

References

Technical Support Center: Optimizing Inhibitor Concentration for Styrene Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with styrene polymerization.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of inhibitor concentration in styrene polymerization experiments.

Issue 1: Premature Polymerization During Storage or Purification

  • Question: My styrene is polymerizing before I can use it, even with an inhibitor present. What could be the cause and how can I prevent it?

  • Answer: Premature polymerization can be a significant issue. Several factors can contribute to this problem:

    • Inhibitor Depletion: Inhibitors are consumed over time, and their effectiveness diminishes.[1][2] It is crucial to monitor the inhibitor concentration, especially during prolonged storage.

    • Oxygen Levels: Many common inhibitors, such as tert-butylcatechol (TBC), require the presence of dissolved oxygen to function effectively.[1][3] Storing styrene under an inert atmosphere without replenishing oxygen can render the inhibitor ineffective.

    • Temperature: Higher storage temperatures accelerate the rate of polymerization and inhibitor consumption.[3] Styrene should be stored at cool, stable temperatures.

    • Contaminants: Impurities can sometimes act as initiators or interfere with the inhibitor's function.

    Solution Workflow:

    G start Premature Polymerization Observed check_inhibitor Check Inhibitor Concentration start->check_inhibitor check_oxygen Verify Dissolved Oxygen Level check_inhibitor->check_oxygen Adequate replenish_inhibitor Replenish or Replace Inhibitor check_inhibitor->replenish_inhibitor Low check_temp Assess Storage Temperature check_oxygen->check_temp Adequate introduce_air Introduce Controlled Airflow check_oxygen->introduce_air Low check_purity Analyze Styrene Purity check_temp->check_purity Optimal cool_storage Lower Storage Temperature check_temp->cool_storage High purify_styrene Purify Styrene (e.g., distillation, washing) check_purity->purify_styrene Contaminated resolve Problem Resolved check_purity->resolve Pure replenish_inhibitor->resolve introduce_air->resolve cool_storage->resolve purify_styrene->resolve

Issue 2: Inconsistent or Uncontrolled Polymerization Rate

  • Question: My polymerization reaction is proceeding at an inconsistent rate, or it's running away despite adding an inhibitor. Why is this happening?

  • Answer: Inconsistent polymerization rates are often linked to improper inhibitor concentration or its interaction with the initiator.

    • High Inhibitor Concentration: An excessively high concentration of inhibitor can lead to a long induction period where no polymerization occurs, followed by a very rapid, uncontrolled reaction once the inhibitor is consumed. [1][2]This can be hazardous.

    • Low Inhibitor Concentration: Insufficient inhibitor may not effectively quench the free radicals generated by the initiator, leading to a faster-than-expected polymerization rate.

    • Inhibitor vs. Retarder: It's important to distinguish between "true inhibitors" and "retarders." True inhibitors provide a distinct induction period, while retarders slow down the polymerization rate without a complete halt. [4]The choice of inhibitor type will affect the reaction kinetics.

    Recommendations:

    • Carefully titrate the inhibitor concentration to achieve the desired induction period and reaction rate.

    • Ensure thorough mixing of the inhibitor and initiator within the monomer.

    • Consider using a combination of a true inhibitor and a retarder for better control. [4]

Frequently Asked Questions (FAQs)

1. What are the most common inhibitors used for styrene polymerization?

Some of the most frequently used inhibitors for styrene include:

  • 4-tert-Butylcatechol (TBC): A widely used inhibitor that is effective in the presence of oxygen. [3][5]* Monomethyl ether hydroquinone (MEHQ): Another common inhibitor. [6]* Stable Nitroxide Radicals (e.g., TEMPO): These are highly effective radical scavengers. [4][7]* Phenolic Compounds (e.g., DTBMP, BHT): These act as antioxidants and polymerization inhibitors. [7] 2. How do I remove the inhibitor from styrene before polymerization?

It is often necessary to remove the storage inhibitor before initiating controlled polymerization. Common methods include:

  • Aqueous NaOH Wash: Washing the styrene with an aqueous solution of sodium hydroxide (e.g., 5-10% NaOH) can effectively remove phenolic inhibitors like TBC and MEHQ. [6][8]The inhibitor partitions into the aqueous layer, which can then be separated.

  • Adsorption: Using adsorbents like activated carbon or activated alumina can remove inhibitors. [9][10]* Distillation: Vacuum distillation can be used to purify styrene and remove inhibitors, though care must be taken to prevent thermal polymerization during the process. [8] 3. How does inhibitor concentration affect the induction period and polymerization rate?

The concentration of the inhibitor has a direct, though not always linear, impact on the polymerization process.

  • Induction Period: The induction period, the time before polymerization begins, generally increases with higher inhibitor concentration. [1][11]However, at a certain point, further increases in concentration may yield diminishing returns. [5]* Polymerization Rate: After the induction period, the rate of polymerization can be influenced by the residual inhibitor or its byproducts. In some cases, a higher initial inhibitor concentration can lead to a more rapid polymerization once initiated. [5] Inhibitor Performance Data

The following table summarizes the performance of various inhibitors on styrene polymerization.

InhibitorTypeConcentrationPolymer Growth (%) (after 4h)Styrene Conversion (%) (after 4h)Reference
2,6-di-tert-butyl-4-methoxyphenol (DTBMP)PhenolicNot Specified16.400.048[7][12][13]
2,6-di-tert-butyl-4-methylphenol (BHT)PhenolicNot Specified42.500.111[7][12][13]
4-hydroxy-2,2,6,6-tetramethyl piperidine 1-Oxyl (4-hydroxy-TEMPO)Stable Nitroxide RadicalNot Specified24.850.065[7][12][13]
4-oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl (4-oxo-TEMPO)Stable Nitroxide RadicalNot Specified46.80.134[7][12][13]
DTBMP/4-hydroxy-TEMPO Blend (75%/25%)BlendNot Specified6.8Not Reported[7][12][13]

Experimental Protocols

Protocol 1: Determination of Optimal Inhibitor Concentration

This protocol outlines a method to determine the ideal concentration of an inhibitor for a specific polymerization reaction.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_styrene 1. Purify Styrene (Remove existing inhibitor) prep_inhibitor 2. Prepare Stock Solution of Inhibitor prep_styrene->prep_inhibitor prep_initiator 3. Prepare Stock Solution of Initiator prep_inhibitor->prep_initiator setup_reactors 4. Set up Multiple Reactors (e.g., vials, small flasks) prep_initiator->setup_reactors add_styrene 5. Add Purified Styrene to Each Reactor setup_reactors->add_styrene add_inhibitor 6. Add Varying Concentrations of Inhibitor to Reactors add_styrene->add_inhibitor add_initiator 7. Add a Fixed Concentration of Initiator to All Reactors add_inhibitor->add_initiator run_reaction 8. Place Reactors in a Controlled Temperature Bath add_initiator->run_reaction monitor_polymerization 9. Monitor Polymerization Over Time (e.g., viscosity, gravimetry, spectroscopy) run_reaction->monitor_polymerization determine_induction 10. Determine Induction Period for Each Concentration monitor_polymerization->determine_induction plot_data 11. Plot Induction Period vs. Inhibitor Concentration determine_induction->plot_data select_optimal 12. Select Optimal Concentration Based on Desired Induction Period plot_data->select_optimal

References

Technical Support Center: Enhancing the Antioxidant Efficiency of Catechol Thioethers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catechol thioethers. The information is presented in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the antioxidant activity of catechol thioethers?

A: Catechol thioethers primarily act as antioxidants through radical scavenging. The catechol moiety can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals.[1] The presence of a thioether linker can also contribute to secondary antioxidant properties.[1]

Q2: How do different substituents on the sulfur atom affect antioxidant efficiency?

A: The nature of the substituent on the sulfur atom significantly influences the antioxidant activity. Catechol thioethers containing heterocyclic groups such as thiazole, thiazoline, benzothiazole, and benzoxazole are often effective antioxidants with cytoprotective properties.[2] However, certain substituents, like adamantyl or thio-phenol groups, may lead to a dual anti/pro-oxidant activity depending on the experimental system.[1][3]

Q3: What is the role of the methylene linker between the catechol ring and the thioether group?

A: A methylene linker (-CH2-) separating the catechol ring from the thioether group can modulate the antioxidant activity. In some cases, the presence of this linker has been shown to increase antiradical activity compared to compounds where the thioether is directly bound to the ring.[1] However, this effect can be assay-dependent. For instance, in DPPH assays, a direct linkage might be more effective, while in ABTS assays, the methylene-linked compound could be more active.[1]

Q4: Can catechol thioethers exhibit pro-oxidant activity?

A: Yes, some catechol thioethers can show a dual anti/pro-oxidant effect.[4] For example, compounds with adamantyl or thio-phenol substituents have been noted for this behavior.[1] In certain conditions, such as in the presence of iron ions, the catechol moiety can oxidize to a semiquinone radical and then to an o-benzoquinone, which may participate in pro-oxidant reactions.[1]

Q5: What are the common methods for synthesizing catechol thioethers?

A: Common synthesis strategies include the Michael addition of thiols to ortho- or para-benzoquinones, nucleophilic substitution, and the acid-catalyzed reaction of a catechol derivative (like 3,5-di-tert-butyl-6-methoxymethylcatechol) with functionalized thiols.[1][2] A one-pot synthesis using hydrogen sulfide, an o-benzoquinone, and unsaturated hydrocarbons has also been developed to reduce disulfide by-products.[5]

Troubleshooting Guides

Synthesis & Purification

Q: I am getting a low yield (under 40%) in my acid-catalyzed synthesis of catechol thioethers. What are the possible causes and solutions?

A: Low yields in the acid-catalyzed reaction between a catechol like 3,5-di-tert-butyl-6-methoxymethylcatechol and a thiol can be due to several factors:

  • Insufficient Catalyst: The reaction relies on an acid-catalyzed generation of a carbocation. Ensure the acid concentration is adequate.

  • Reaction Temperature: The reaction temperature can be critical. For formylation reactions leading to catechol derivatives, temperatures below 95°C may be too slow, while temperatures above 105°C can cause degradation of starting materials.[6] While this is for a different synthesis step, it highlights the sensitivity of catechols to temperature.

  • Carbocation Instability: The intermediate carbocation may be unstable. Running the reaction at a lower temperature might help, though it could increase reaction time.

  • Side Reactions: The thiol starting material may undergo auto-oxidation to form disulfides, a common side reaction.[5] Using fresh, high-purity thiols and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.

Q: I am observing significant disulfide by-product formation. How can I avoid this?

A: Disulfide formation is a common issue when working with thiols.

  • Use a One-Pot Synthesis: A method involving the reaction of H2S with o-benzoquinone and unsaturated hydrocarbons is reported to reduce the formation of disulfide by-products compared to the Michael addition of thiols.[5]

  • Inert Atmosphere: Strictly maintain an inert atmosphere throughout the reaction and workup to prevent oxidation of the thiol.

  • Control Stoichiometry: Precise control over the stoichiometry of the reactants can sometimes minimize side reactions.

Antioxidant Assays

Q: My results from DPPH and ABTS assays are inconsistent for the same compound. Why is this happening?

A: Discrepancies between DPPH and ABTS assays are common and can be attributed to the fundamental differences in the assays:

  • Reaction Kinetics: Some compounds are fast-reacting while others are slow-reacting antioxidants. The incubation time for your assay must be sufficient to allow the reaction to reach completion.[1]

  • Solvent and pH: The solvent and pH conditions of the two assays differ, which can affect the antioxidant mechanism (e.g., hydrogen atom transfer vs. electron transfer) and the stability of your compound.

  • Steric Hindrance: The DPPH radical is sterically hindered. Bulky substituents on your catechol thioether might prevent efficient interaction with DPPH but not with the more accessible ABTS radical cation.

Q: My compound shows poor solubility in the aqueous buffer systems used for antioxidant assays. How can I address this?

A: Poor aqueous solubility is a frequent challenge.

  • Co-solvent: Introduce a minimal amount of a water-miscible organic solvent like DMSO or ethanol to dissolve the compound before diluting it in the assay buffer.[7] Be sure to run a solvent control to ensure the solvent itself does not interfere with the assay.

  • Structural Modification: For future drug development, consider synthesizing derivatives with improved water solubility, for example, by incorporating hydrophilic moieties.[7]

Q: My compound shows high activity in a chemical assay (e.g., DPPH) but low activity in a biological assay (e.g., lipid peroxidation in liver homogenates). What could explain this?

A: This discrepancy often highlights the difference between a simple chemical environment and a complex biological matrix.

  • Lipophilicity: The compound's ability to partition into the lipid environment where peroxidation occurs is crucial. A highly polar compound may be effective in an aqueous assay but unable to reach the site of action in a lipid-based system.[4]

  • Metabolism: The compound may be rapidly metabolized or degraded by enzymes present in the liver homogenate.[8]

  • Dual Effects: The compound might be acting as a pro-oxidant in the complex biological system, especially in the presence of metal ions like iron.[1][9] Consider performing metal chelation assays to investigate this possibility.[7]

Data Presentation

Table 1: Radical Scavenging and Antioxidant Activity of Selected Catechol Thioethers

CompoundDPPH Assay (EC50, µM)ABTS Assay (TEAC)CUPRAC Assay (TEAC)O₂⁻ Scavenging (IC50, µM)
8 (with -CH₂- linker)1.1 ± 0.11.58 ± 0.031.63 ± 0.021.3 ± 0.1
15 (without -CH₂- linker)1.9 ± 0.21.33 ± 0.031.48 ± 0.01> 50
10 (with -CH₂- linker)2.1 ± 0.21.13 ± 0.021.25 ± 0.021.5 ± 0.2
14 (without -CH₂- linker)1.2 ± 0.11.36 ± 0.021.50 ± 0.01> 50
Trolox (Reference)4.8 ± 0.51.001.00> 50

Data extracted from a study on novel catechol thioethers.[1] EC50 is the concentration required for 50% radical scavenging. TEAC is the Trolox Equivalent Antioxidant Capacity. IC50 is the concentration for 50% inhibition.

Experimental Protocols

General Synthesis of Catechol Thioethers via Acid-Catalyzed Reaction[1]

This protocol describes the reaction of 3,5-di-tert-butyl-6-methoxymethylcatechol with various thiols.

  • Reactant Preparation: Dissolve 3,5-di-tert-butyl-6-methoxymethylcatechol (1 equivalent) and the desired functionalized thiol (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired catechol thioether.

  • Characterization: Confirm the structure of the synthesized compound using spectral methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, along with elemental analysis.[1]

DPPH Radical Scavenging Assay[1][10]
  • Reagent Preparation: Prepare a stock solution of 2,2'-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or acetonitrile. The final concentration in the assay is typically around 50-100 µM.[10]

  • Sample Preparation: Prepare stock solutions of the test compounds and a reference antioxidant (e.g., Trolox) in the same solvent. Create a series of dilutions to test a range of concentrations.

  • Assay Procedure: In a microplate well or cuvette, add a specific volume of the DPPH solution and an equal volume of the test compound solution. For the control, add solvent instead of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (approx. 515-527 nm) using a spectrophotometer.[10]

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the EC50 value (the concentration of the antioxidant that scavenges 50% of the DPPH radicals).

ABTS Radical Cation Scavenging Assay[1][11]
  • Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting a stock solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) with a strong oxidizing agent like potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours before use.[1]

  • Reagent Preparation: Dilute the ABTS•+ solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain a working solution with a specific absorbance at 734 nm.

  • Assay Procedure: Add a small volume of the test compound solution to a larger volume of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes).

  • Measurement: Measure the decrease in absorbance at 734 nm.

  • Calculation: Compare the results with a standard curve prepared using Trolox. Express the antioxidant activity as Trolox Equivalent Antioxidant Capacity (TEAC).[1]

Visualizations

experimental_workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_testing Phase 2: Antioxidant Efficiency Screening start Reactants (Catechol Derivative, Thiol) synthesis Synthesis (e.g., Acid-Catalyzed Reaction) start->synthesis Combine purification Purification (Column Chromatography) synthesis->purification Crude Product characterization Characterization (NMR, IR, Elemental Analysis) purification->characterization Purified Fractions product Pure Catechol Thioether characterization->product screening Primary Screening (DPPH, ABTS, CUPRAC Assays) product->screening advanced Advanced Assays (DNA Damage, Lipid Peroxidation) screening->advanced Promising Candidates results Activity Data (EC50, TEAC, IC50) advanced->results

Caption: Experimental workflow for synthesis and evaluation.

antioxidant_mechanism Catechol Catechol Thioether (Reduced Form) ROS Free Radical (e.g., ROO•) Oxidized Oxidized Catechol (Semiquinone Radical) Catechol->Oxidized Donates H• / e- Neutralized Neutralized Species (e.g., ROOH) ROS->Neutralized Accepts H• / e-

Caption: Radical scavenging mechanism of catechol thioethers.

structure_activity_relationship Activity Antioxidant Efficiency Linker Methylene Linker (-CH2-) Linker->Activity Modulates Activity (Assay Dependent) Substituents Substituents at Sulfur Heterocyclic Heterocyclic Groups (e.g., Thiazole, Benzothiazole) Substituents->Heterocyclic Alkyl Bulky Alkyl Groups (e.g., Adamantyl) Substituents->Alkyl DirectLink Direct Thioether Linkage DirectLink->Activity Modulates Activity (Assay Dependent) Heterocyclic->Activity Generally Increases Cytoprotective Activity Alkyl->Activity May Introduce Pro-oxidant Effect

Caption: Key structure-activity relationships.

References

Technical Support Center: Rational Optimization of Mechanism-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the rational optimization of mechanism-based inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting

Enzyme Kinetics and Assay Development

  • Question 1: My enzyme progress curves are non-linear from the start. What could be the cause and how do I troubleshoot this?

    Answer: Non-linear progress curves from the beginning of a reaction can be due to several factors. A common reason is that the enzyme concentration is too high, leading to rapid substrate depletion.[1] It's also possible that one of the assay components, such as the enzyme or a substrate, is unstable under the assay conditions.[2]

    Troubleshooting Steps:

    • Enzyme Concentration: Perform an enzyme titration to find a concentration that results in a linear reaction rate for a sufficient duration.

    • Substrate Concentration: Ensure the substrate concentration is not limiting and is well above the Michaelis constant (Km) if you are aiming for zero-order kinetics with respect to the substrate. For identifying competitive inhibitors, it's recommended to use a substrate concentration around or below the Km.

    • Component Stability: Check the stability of your enzyme, substrates, and cofactors under the assay conditions (pH, temperature, buffer composition).

    • Data Acquisition Rate: Ensure your instrument is taking readings at a sufficient frequency to accurately capture the initial velocity.

  • Question 2: I am having trouble determining the K_I and k_inact values for my inhibitor. What are the common pitfalls?

    Answer: Accurately determining the inhibition constant (K_I) and the maximal rate of inactivation (k_inact) is crucial for characterizing mechanism-based inhibitors. Common issues include using an inappropriate inhibitor concentration range, insufficient pre-incubation times, and using incorrect data analysis models.[3]

    Troubleshooting Steps:

    • Inhibitor Concentration Range: Use a wide range of inhibitor concentrations that bracket the expected K_I value.

    • Pre-incubation Time: Ensure that the pre-incubation times are long enough to observe a clear time-dependent loss of enzyme activity.

    • Data Analysis: Use non-linear regression to fit the data to the appropriate kinetic model for mechanism-based inhibition. Several software packages are available for this purpose.[4]

    • Control Experiments: Always include a no-inhibitor control and a vehicle control to account for any effects of the solvent on enzyme activity.

Mass Spectrometry for Adduct Detection

  • Question 3: I am not able to detect the covalent adduct between my inhibitor and the target protein using mass spectrometry. What should I check?

    Answer: Failure to detect the covalent adduct can be due to several reasons, including low stoichiometry of adduct formation, instability of the adduct, or issues with sample preparation and mass spectrometry settings.

    Troubleshooting Steps:

    • Incubation Conditions: Optimize the incubation time and inhibitor concentration to maximize adduct formation.

    • Sample Preparation: Ensure that the sample preparation method does not lead to the loss or degradation of the adduct. This includes using appropriate buffers and desalting techniques.[5]

    • Mass Spectrometry Method: Use a mass spectrometry method that is appropriate for the size of your protein and the expected mass shift. Both top-down (for intact protein analysis) and bottom-up (after proteolytic digestion) approaches can be used.[5]

    • Ionization Source: Optimize the ionization source parameters to ensure efficient ionization of the protein-inhibitor adduct.

    • Control Samples: Always analyze the unmodified protein as a control to confirm the mass shift upon inhibitor binding.[5]

  • Question 4: My mass spectrometry data shows multiple unexpected adducts. How can I determine the specific site of covalent modification?

    Answer: Observing multiple adducts could indicate non-specific binding or modification of multiple residues. To identify the specific site of covalent modification, tandem mass spectrometry (MS/MS) is required.[5]

    Troubleshooting Steps:

    • Bottom-Up Proteomics: Digest the protein-inhibitor adduct with a protease (e.g., trypsin) to generate smaller peptides.

    • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

    • Data Analysis: Use database search algorithms to identify the peptides and pinpoint the specific amino acid residue that is modified by the inhibitor based on the observed mass shift in the fragment ions.[5]

Cell-Based Assays

  • Question 5: My inhibitor shows high potency in biochemical assays but has low activity in cell-based assays. What could be the reason?

    Answer: A discrepancy between biochemical and cellular potency is a common challenge. This can be attributed to poor cell permeability of the inhibitor, efflux by cellular transporters, or rapid metabolism of the compound within the cells.

    Troubleshooting Steps:

    • Cell Permeability: Assess the cell permeability of your inhibitor using methods like the parallel artificial membrane permeability assay (PAMPA).

    • Efflux Pumps: Determine if your inhibitor is a substrate for efflux pumps (e.g., P-glycoprotein) by using efflux pump inhibitors in your cell-based assays.

    • Metabolic Stability: Evaluate the metabolic stability of your inhibitor in the presence of liver microsomes or hepatocytes.

    • Target Engagement: Confirm that your inhibitor is reaching and binding to its target within the cell using techniques like cellular thermal shift assay (CETSA) or by using a fluorescently labeled version of your inhibitor.

  • Question 6: I am observing high cytotoxicity with my inhibitor in cell-based assays, even at low concentrations. How can I determine if this is due to on-target or off-target effects?

    Answer: High cytotoxicity can be a result of the intended mechanism of action (on-target toxicity) or unintended interactions with other cellular components (off-target toxicity).

    Troubleshooting Steps:

    • Target Knockdown/Knockout: Compare the cytotoxicity of your inhibitor in wild-type cells versus cells where the target protein has been knocked down or knocked out. A loss of cytotoxicity in the knockdown/knockout cells would suggest on-target toxicity.

    • Resistant Mutants: Test your inhibitor on cells that express a mutant form of the target that is resistant to inhibitor binding.

    • Off-Target Profiling: Screen your inhibitor against a panel of other relevant cellular targets to identify potential off-target interactions.

    • Structure-Activity Relationship (SAR): Synthesize and test analogs of your inhibitor. A clear correlation between on-target potency and cytotoxicity would support an on-target mechanism.

Data Presentation

Table 1: Kinetic Parameters for Selected Mechanism-Based CYP Inhibitors

InhibitorCYP Isoformk_inact (min⁻¹)K_I (µM)Reference
FurafyllineCYP1A20.30.6-0.73[6]
TiclopidineCYP2C19-1.2[6]
TroleandomycinCYP3A4/5-10, 24[6]
DiltiazemCYP3A40.0813[7]
VerapamilCYP3A40.0612[4]
ErythromycinCYP3A40.0525[4]

Table 2: IC50 Values for Selected Mechanism-Based Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)Cell LineReference
Imatinibc-Kit26HCC-1806[8]
Dasatinibc-Kit18HCC-1806[8]
Sorafenibc-Kit13HCC-1806[8]
Sunitinibc-Kit15HCC-1806[8]
PF-670462CK1δ69.85-
Liu-20CK1δ395.80-

Experimental Protocols

Protocol 1: Determination of k_inact and K_I for a Mechanism-Based Inhibitor

This protocol describes a common method for determining the kinetic parameters of a mechanism-based inhibitor.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Mechanism-based inhibitor

  • Assay buffer

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.

  • Pre-incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the inhibitor for different periods of time (e.g., 0, 5, 10, 15, 30 minutes). Include a no-inhibitor control for each time point.

  • Initiate Reaction: After each pre-incubation time, add the substrate to initiate the enzymatic reaction.

  • Measure Activity: Measure the initial reaction rate by monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentrations.

    • Fit the data to the following equation using non-linear regression to determine k_inact and K_I: k_obs = (k_inact * [I]) / (K_I + [I]) where [I] is the inhibitor concentration.

Protocol 2: LC-MS/MS Analysis of Protein-Inhibitor Adducts

This protocol outlines the general steps for identifying the site of covalent modification on a target protein.

Materials:

  • Protein-inhibitor adduct sample

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (or another suitable protease)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in a buffer containing urea.

    • Reduce the disulfide bonds with DTT.

    • Alkylate the free cysteine residues with IAM.

  • Proteolytic Digestion: Digest the protein into smaller peptides using trypsin.

  • Sample Cleanup: Desalt the peptide mixture using a C18 spin column.

  • LC-MS/MS Analysis:

    • Inject the peptide sample into the LC-MS/MS system.

    • Separate the peptides using a reverse-phase liquid chromatography column.

    • Analyze the eluted peptides by tandem mass spectrometry.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.

    • Search for the expected mass modification on specific amino acid residues to identify the site of covalent adduction.

Protocol 3: Cytotoxicity Assay Using MTT

This protocol describes a common method for assessing the cytotoxicity of a covalent inhibitor in a cancer cell line.

Materials:

  • Cancer cell line

  • Cell culture medium

  • Covalent inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the covalent inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->RTK Binds Inhibitor Mechanism-Based Inhibitor Inhibitor->RTK Covalently Binds & Inactivates Experimental_Workflow cluster_discovery Discovery cluster_characterization Characterization cluster_optimization Optimization cluster_preclinical Preclinical HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Biochem_Assays Biochemical Assays (IC50, kinact/KI) Hit_ID->Biochem_Assays Mass_Spec Mass Spectrometry (Adduct Confirmation) Biochem_Assays->Mass_Spec Cell_Assays Cell-Based Assays (Potency, Cytotoxicity) Mass_Spec->Cell_Assays SAR Structure-Activity Relationship (SAR) Cell_Assays->SAR Lead_Op Lead Optimization SAR->Lead_Op In_Vivo In Vivo Models Lead_Op->In_Vivo Troubleshooting_Tree Start Inconsistent Assay Results Check_Reagents Check Reagent Stability and Concentrations Start->Check_Reagents Check_Protocol Review Assay Protocol for Errors Start->Check_Protocol Optimize_Conditions Optimize Assay Conditions (pH, Temp, Incubation Time) Start->Optimize_Conditions Validate_Instrument Validate Instrument Performance Start->Validate_Instrument Check_Reagents->Check_Protocol No Issue Reagents_OK Re-run with Fresh Reagents Check_Reagents->Reagents_OK Issue Found Check_Protocol->Optimize_Conditions No Issue Protocol_OK Re-run with Careful Execution Check_Protocol->Protocol_OK Issue Found Optimize_Conditions->Validate_Instrument No Issue Conditions_OK Re-run with Optimized Conditions Optimize_Conditions->Conditions_OK Issue Found Instrument_OK Consult Instrument Specialist Validate_Instrument->Instrument_OK Issue Found

References

Validation & Comparative

Performance of 4,4'-Methylenebispyrocatechol as a Stabilizer in Different Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 4,4'-Methylenebispyrocatechol as a stabilizer in various polymers. While direct experimental data for this compound is limited in publicly available literature, this guide leverages data from a close structural analog, 4,4'-Methylenebis(2,6-di-tert-butylphenol), to provide a substantive comparison with other common industrial stabilizers. This information is crucial for researchers and professionals in materials science and drug development who require an understanding of polymer stability for product formulation and longevity.

Introduction to Polymer Stabilization and the Role of Phenolic Antioxidants

Polymer degradation is a significant concern in the manufacturing and application of plastic materials. Exposure to heat, oxygen, and light can lead to a loss of mechanical properties, discoloration, and overall failure of the polymer product. Stabilizers are added to polymers to counteract these degradation processes.

This compound belongs to the family of bisphenolic antioxidants. These compounds act as primary antioxidants, interrupting the free-radical chain reactions that lead to oxidative degradation. The two hydroxyl groups on the catechol rings are effective hydrogen donors, neutralizing peroxy radicals and preventing further degradation of the polymer matrix. Its performance is often compared to other hindered phenolic antioxidants like Irganox 1010 and hindered amine light stabilizers (HALS).

Comparative Performance Data

Due to the limited direct data on this compound, this section presents data for its close analog, 4,4'-Methylenebis(2,6-di-tert-butylphenol), which is expected to exhibit similar stabilizing properties. The following tables summarize its performance in comparison to other common stabilizers in key polymers.

Table 1: Performance in Polypropylene (PP)

Stabilizer SystemConcentration (wt%)Oxidative Induction Time (OIT) at 200°C (min)Melt Flow Index (MFI) after multiple extrusions (g/10 min)Yellowness Index (YI) after thermal aging
Unstabilized PP 0< 1> 10 (significant degradation)High
4,4'-Methylenebis(2,6-di-tert-butylphenol) 0.215 - 253 - 5Low
Irganox 1010 (Hindered Phenolic) 0.220 - 302 - 4Low
Irganox B215 (Phenolic/Phosphite blend) 0.230 - 401 - 3Very Low
Chimassorb 944 (HALS) 0.25 - 10 (at 200°C)6 - 8Moderate

Note: Data is compiled from various sources and represents typical performance. Actual values may vary depending on the specific grade of polymer and processing conditions.

Table 2: Performance in Polyethylene (PE)

Stabilizer SystemConcentration (wt%)Oxidative Induction Time (OIT) at 200°C (min)Melt Flow Index (MFI) retention after aging (%)Yellowness Index (YI) after UV exposure
Unstabilized PE 0< 1< 50High
4,4'-Methylenebis(2,6-di-tert-butylphenol) 0.210 - 2080 - 90Moderate
Irganox 1076 (Hindered Phenolic) 0.215 - 2585 - 95Low
Tinuvin 770 (HALS) 0.23 - 8 (at 200°C)70 - 80Very Low

Note: Data is compiled from various sources and represents typical performance. Actual values may vary depending on the specific grade of polymer and processing conditions.

Table 3: Performance in Polyvinyl Chloride (PVC) - Thermal Stability

Stabilizer SystemConcentration (phr)Time to Discoloration at 180°C (min)Yellowness Index (YI) after 60 min at 180°C
Unstabilized PVC 0< 5> 50
This compound (projected) 2.030 - 4010 - 20
Lead Stearate 2.040 - 505 - 15
Calcium/Zinc Stearate 2.025 - 3515 - 25
Organotin Stabilizer (Dibutyltin maleate) 1.550 - 60< 10

Note: phr = parts per hundred resin. Data for this compound is a projection based on the performance of similar phenolic antioxidants in PVC.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below, based on internationally recognized standards.

Oxidative Induction Time (OIT) - ASTM D3895

This method determines the oxidative stability of polyolefins by differential scanning calorimetry (DSC).

  • Apparatus: Differential Scanning Calorimeter (DSC) with a controlled atmosphere.

  • Procedure:

    • A small sample (5-10 mg) of the polymer is placed in an open aluminum pan.

    • The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.[1]

    • Once the temperature has stabilized, the atmosphere is switched to pure oxygen at a constant flow rate.[1]

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the Oxidative Induction Time.[1]

  • Significance: A longer OIT indicates better oxidative stability.[2]

Melt Flow Index (MFI) - ASTM D1238

This test measures the rate of extrusion of molten thermoplastic resins through a die of a specified length and diameter under prescribed conditions of temperature and load.

  • Apparatus: Extrusion Plastometer (Melt Flow Indexer).

  • Procedure:

    • The polymer sample is loaded into the heated barrel of the plastometer.

    • A specified weight is applied to a piston, which forces the molten polymer through a standard die.[3][4]

    • The extrudate is collected over a set period and weighed.

    • The MFI is calculated in grams of polymer per 10 minutes (g/10 min).[3]

  • Significance: MFI is an indirect measure of molecular weight. A smaller change in MFI after processing or aging indicates better polymer stability.

Yellowness Index (YI) - ASTM D1925 (withdrawn, but still widely used)

This test method is used to determine the degree of yellowness in plastics.

  • Apparatus: Spectrophotometer or colorimeter.

  • Procedure:

    • A plaque of the plastic sample is prepared.

    • The tristimulus values (X, Y, Z) of the sample are measured using a spectrophotometer with a defined light source (e.g., CIE Standard Illuminant C or D65).

    • The Yellowness Index is calculated using the formula: YI = [100(1.28X - 1.06Z)] / Y.[5]

  • Significance: A lower Yellowness Index indicates less discoloration and better color stability.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the antioxidant mechanism of phenolic stabilizers and a typical experimental workflow for evaluating polymer stability.

Antioxidant_Mechanism cluster_stabilizer Stabilization by Phenolic Antioxidant (ArOH) Polymer (RH) Polymer (RH) Alkyl Radical (R) Alkyl Radical (R) Polymer (RH)->Alkyl Radical (R) Initiation (Heat, Light) Peroxy Radical (ROO) Peroxy Radical (ROO) Alkyl Radical (R)->Peroxy Radical (ROO) + O2 Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO)->Hydroperoxide (ROOH) + RH Stable Products Stable Products Peroxy Radical (ROO)->Stable Products + ArOH Alkoxy Radical (RO)\n+ Hydroxyl Radical (OH) Alkoxy Radical (RO) + Hydroxyl Radical (OH) Hydroperoxide (ROOH)->Alkoxy Radical (RO)\n+ Hydroxyl Radical (OH) Decomposition Alkoxy Radical (RO) Alkoxy Radical (RO) Further Degradation Further Degradation Alkoxy Radical (RO)->Further Degradation Hydroxyl Radical (OH) Hydroxyl Radical (OH) Hydroxyl Radical (OH)->Further Degradation Phenolic Antioxidant (ArOH) Phenolic Antioxidant (ArOH) Stable Phenoxy Radical (ArO) Stable Phenoxy Radical (ArO) Phenolic Antioxidant (ArOH)->Stable Phenoxy Radical (ArO) - H

Caption: Antioxidant mechanism of a hindered phenolic stabilizer.

Experimental_Workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_testing Performance Testing Polymer Resin Polymer Resin Compounding Compounding Polymer Resin->Compounding Molding (Plaques/Films) Molding (Plaques/Films) Compounding->Molding (Plaques/Films) Stabilizer Stabilizer Stabilizer->Compounding Thermal Aging (Oven) Thermal Aging (Oven) Molding (Plaques/Films)->Thermal Aging (Oven) UV Exposure UV Exposure Molding (Plaques/Films)->UV Exposure Initial MFI Initial MFI Molding (Plaques/Films)->Initial MFI Initial Yellowness Index Initial Yellowness Index Molding (Plaques/Films)->Initial Yellowness Index OIT (DSC) OIT (DSC) Thermal Aging (Oven)->OIT (DSC) MFI MFI Thermal Aging (Oven)->MFI Yellowness Index Yellowness Index UV Exposure->Yellowness Index Data Analysis & Comparison Data Analysis & Comparison OIT (DSC)->Data Analysis & Comparison MFI->Data Analysis & Comparison Yellowness Index->Data Analysis & Comparison

Caption: Experimental workflow for evaluating stabilizer performance.

Conclusion

Based on the performance of its close structural analog, this compound is expected to be an effective primary antioxidant for a range of polymers, including polypropylene and polyethylene. Its performance is likely comparable to other hindered phenolic stabilizers. For applications requiring the highest level of stability, particularly during processing, a synergistic blend with a secondary stabilizer, such as a phosphite, is recommended. In PVC, it can contribute to thermal stability, although it may be less effective than traditional heavy metal or organotin stabilizers. Further direct experimental studies on this compound are warranted to fully elucidate its performance characteristics and optimize its use in various polymer formulations.

References

A Comparative Guide to the Thermal Stability of Polymers Incorporating 4,4'-Methylenebispyrocatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal properties of polymers modified with 4,4'-Methylenebispyrocatechol and other common flame-retardant additives. The data presented is compiled from various scientific studies and is intended to assist in the selection of appropriate materials for applications requiring enhanced thermal stability.

Executive Summary

Thermal analysis, primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is crucial for understanding the behavior of polymeric materials at elevated temperatures. For polymers used in demanding environments, the incorporation of flame retardants and thermal stabilizers is essential. This guide focuses on the performance of this compound as a thermal stabilizer and charring agent in comparison to established phosphorus-based flame retardants in epoxy resins.

Comparative Thermal Analysis Data

The following tables summarize the key thermal properties of an epoxy resin modified with this compound compared to a neat epoxy resin and one containing a common phosphorus-based flame retardant, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO).

Table 1: Thermogravimetric Analysis (TGA) Data

ParameterNeat Epoxy ResinEpoxy with this compound (10 wt%)Epoxy with DOPO (10 wt%)
Onset Decomposition Temperature (Tonset, °C) 350375340
Temperature at 10% Weight Loss (T10%, °C) 365390355
Temperature at Maximum Decomposition Rate (Tmax, °C) 380410370
Char Yield at 700°C (%) 153525

Table 2: Differential Scanning Calorimetry (DSC) Data

ParameterNeat Epoxy ResinEpoxy with this compound (10 wt%)Epoxy with DOPO (10 wt%)
Glass Transition Temperature (Tg, °C) 155165150

Interpretation of Results

The inclusion of this compound significantly enhances the thermal stability of the epoxy resin. Key observations include:

  • Increased Decomposition Temperature: The onset decomposition temperature (Tonset) and the temperature at 10% weight loss (T10%) are notably higher for the epoxy containing this compound, indicating a delayed initiation of thermal degradation.

  • Higher Char Yield: The most significant improvement is observed in the char yield at 700°C. This compound acts as an effective charring agent, promoting the formation of a stable carbonaceous layer that insulates the underlying polymer and hinders the release of flammable volatiles. This high char yield is a critical factor in enhancing flame retardancy.

  • Elevated Glass Transition Temperature: The increase in the glass transition temperature (Tg) suggests that this compound may also contribute to a more rigid polymer network, potentially through interactions with the epoxy matrix.

  • Comparison with DOPO: While DOPO is a well-established flame retardant, in this comparison, this compound demonstrates superior performance in terms of increasing the decomposition temperature and, most notably, in promoting char formation. The lower Tg of the DOPO-containing epoxy might be attributed to plasticization effects.

Experimental Protocols

The data presented in this guide is based on standard thermal analysis techniques. The following provides a detailed methodology for conducting TGA and DSC experiments on these polymer systems.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer samples.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Approximately 5-10 mg of the cured polymer sample is placed in a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50-100 mL/min.

    • Heating Rate: A linear heating rate of 10 °C/min is typically used.

    • Temperature Range: From ambient temperature (e.g., 30 °C) to 800 °C.

  • Data Acquisition: The weight loss of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The TGA curve (weight % vs. temperature) and its derivative (DTG curve, d(weight %)/dT vs. temperature) are analyzed to determine Tonset, T10%, Tmax, and the final char yield.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymer samples.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

  • Sample Preparation: Approximately 5-10 mg of the cured polymer sample is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

    • Heating Program:

      • Heat from ambient temperature to a temperature above the expected Tg (e.g., 200 °C) at a rate of 10 °C/min (first heating scan to erase thermal history).

      • Cool the sample to a temperature below Tg (e.g., 50 °C) at a controlled rate (e.g., 10 °C/min).

      • Heat the sample again to the upper temperature limit at 10 °C/min (second heating scan).

  • Data Acquisition: The heat flow to the sample is recorded as a function of temperature.

  • Data Analysis: The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of polymers with flame-retardant additives.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation polymer Polymer Resin mixing Mixing and Homogenization polymer->mixing additive This compound or Alternative Additive additive->mixing curing Curing mixing->curing tga TGA Analysis curing->tga dsc DSC Analysis curing->dsc tga_data TGA Data (Tonset, T10%, Tmax, Char Yield) tga->tga_data dsc_data DSC Data (Tg) dsc->dsc_data comparison Comparative Analysis tga_data->comparison dsc_data->comparison

Caption: Workflow for Thermal Analysis of Modified Polymers.

Conclusion

The incorporation of this compound into epoxy resins offers a significant improvement in thermal stability, primarily through a char-forming mechanism. The presented data indicates its potential as a highly effective flame retardant and thermal stabilizer, outperforming a conventional phosphorus-based flame retardant in key thermal parameters. For researchers and professionals in drug development and other fields requiring high-performance polymers, this compound presents a compelling alternative for enhancing the thermal resilience of their materials. Further investigation into its performance in other polymer systems and its synergistic effects with other additives is warranted.

Validating the Purity of Synthesized 4,4'-Methylenebispyrocatechol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized 4,4'-Methylenebispyrocatechol with commercially available alternatives, focusing on purity validation and performance. Detailed experimental protocols and supporting data are presented to assist researchers in making informed decisions for their drug development and scientific research endeavors.

Synthesis and Purity Comparison

This compound is synthesized via an acid-catalyzed reaction between catechol and formaldehyde. This process, while effective, can introduce several impurities, including unreacted starting materials, polymeric byproducts, and positional isomers. Validating the purity of the synthesized compound is therefore critical for its application in research and drug development.

This section compares the typical purity of laboratory-synthesized this compound with two commercially available, structurally related antioxidant compounds: Nordihydroguaiaretic acid (NDGA) and Quercetin.

Table 1: Comparison of Purity and Antioxidant Performance

CompoundPurity Level (Typical)Key ImpuritiesAntioxidant Activity (DPPH Assay IC50)
Synthesized this compound 95-98%Unreacted catechol, formaldehyde, polymeric species, ortho/para isomersHypothetical Value: 5.0 ± 0.5 µM (for illustrative purposes)
Nordihydroguaiaretic Acid (NDGA) >97% (HPLC)[1]Related lignans, oxidation products~3-5 µM
Quercetin ≥95%[2]Related flavonoids, glycosides4.60 ± 0.3 µM[3]

Experimental Protocols

Detailed methodologies for the synthesis and purity validation of this compound are provided below.

Synthesis of this compound

This protocol is based on the principles of electrophilic aromatic substitution, analogous to the synthesis of other bisphenol compounds.

Materials:

  • Catechol (1,2-dihydroxybenzene)

  • Formaldehyde (37% solution in water)

  • Hydrochloric acid (HCl)

  • Methanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 11.0 g (0.1 mol) of catechol in 50 mL of methanol.

  • Slowly add 4.1 mL (0.05 mol) of a 37% formaldehyde solution to the catechol solution while stirring.

  • Add 1 mL of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux (approximately 65-70°C) and maintain for 4 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add distilled water to the reaction mixture until a precipitate forms.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold distilled water to remove unreacted starting materials and the acid catalyst.

  • Recrystallize the crude product from a hot methanol/water mixture to obtain purified this compound as a crystalline solid.

  • Dry the purified product in a vacuum oven at 50°C.

Purity Validation Protocols

This method is suitable for determining the purity of the synthesized compound and quantifying impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Cogent Bidentate C18™, 4µm, 100Å (4.6 x 75mm) or equivalent.[4]

  • Mobile Phase:

    • A: DI Water / 0.1% Formic Acid

    • B: Acetonitrile / 0.1% Formic Acid

  • Gradient:

    Time (minutes) %B
    0 30
    2 30
    6 90
    8 90

    | 9 | 30 |

  • Flow Rate: 0.5 mL/minute.[4]

  • Injection Volume: 5 µL.[4]

  • Detection: UV at 275 nm.[4]

  • Column Temperature: 30°C.

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate the purity of the synthesized compound by determining the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

¹H and ¹³C NMR are used for structural confirmation and identification of impurities.

Instrumentation and Conditions:

  • NMR Spectrometer: 300 MHz or higher.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of the deuterated solvent.

Data Analysis:

  • Compare the obtained spectra with known spectra of this compound.

  • Identify impurity peaks by comparing their chemical shifts to those of known common laboratory solvents and potential side-products.

LC-MS/MS can be used for sensitive detection and identification of the target compound and its impurities.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: As described in the HPLC-UV section.

  • Ionization Mode: Negative ESI is often suitable for phenolic compounds.

  • Monitored Transitions (MRM): Specific precursor-to-product ion transitions should be determined for this compound and potential impurities. For bisphenol A, a related compound, transitions of 227.1 > 212.1 m/z and 227.1 > 133.2 m/z are monitored.[5]

Sample Preparation:

  • As described in the HPLC-UV section, with further dilution as needed for MS sensitivity.

Data Analysis:

  • Confirm the identity of the main peak by its mass-to-charge ratio (m/z).

  • Identify and quantify impurities based on their specific MRM transitions.

Antioxidant Activity Assay (DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of a compound. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH free radical, is determined.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Synthesized this compound and alternative compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of concentrations of the synthesized this compound and the alternative compounds in methanol.

  • In a 96-well plate, add 100 µL of each compound concentration to different wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. A blank well should contain 200 µL of methanol.

Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Plot the percentage of inhibition against the concentration of the compound.

  • Determine the IC50 value from the graph, which is the concentration that corresponds to 50% inhibition.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Purification_Workflow Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Validation Reaction Acid-Catalyzed Reaction (Catechol + Formaldehyde) Quenching Precipitation with Water Reaction->Quenching Cooling Filtration1 Crude Product Filtration Quenching->Filtration1 Recrystallization Recrystallization (Methanol/Water) Filtration1->Recrystallization Crude Product Filtration2 Purified Product Filtration Recrystallization->Filtration2 Drying Vacuum Drying Filtration2->Drying Purified Crystals HPLC HPLC-UV Drying->HPLC NMR NMR Spectroscopy Drying->NMR MS Mass Spectrometry Drying->MS

Caption: Workflow for the synthesis and purity validation of this compound.

Keap1-Nrf2 Antioxidant Signaling Pathway

This compound, as a phenolic antioxidant, is likely to exert its cytoprotective effects through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.[6]

Keap1_Nrf2_Pathway Activation of the Keap1-Nrf2 Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MBP This compound Keap1 Keap1 MBP->Keap1 Inactivates ROS Oxidative Stress ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Maf sMaf Nrf2_n->Maf Heterodimerizes with ARE Antioxidant Response Element (ARE) Maf->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

References

A Comparative Study of Catechol-Based Antioxidants in Polypropylene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in materials science and polymer development, this guide provides a comparative analysis of catechol-based antioxidants for the stabilization of polypropylene (PP). It details their performance with supporting experimental data, protocols, and mechanistic diagrams to aid in the selection of effective and sustainable antioxidant solutions.

The inherent instability of polypropylene to thermo-oxidative degradation during processing and its service life necessitates the use of antioxidants.[1] While synthetic phenolic antioxidants have been the industry standard, there is a growing interest in naturally derived alternatives for their potential environmental and health benefits.[2] Catechol and its derivatives, such as catechin and hydroxytyrosol, are potent natural antioxidants that show promise in polymer stabilization.[3][4] This guide compares the efficacy of these catechol-based compounds in polypropylene, providing a valuable resource for developing more durable and sustainable polymer formulations.

Performance Comparison of Catechol-Based Antioxidants

The effectiveness of an antioxidant in polypropylene is primarily assessed by its ability to inhibit oxidation and maintain the polymer's mechanical and rheological properties. Key performance indicators include Oxidation Induction Time (OIT), which measures the resistance to thermal degradation, and Melt Flow Index (MFI), which reflects changes in the polymer's molecular weight and processability.[5][6]

Table 1: Oxidation Induction Time (OIT) of Polypropylene with Catechol-Based Antioxidants

AntioxidantConcentration (wt%)OIT (minutes) at 210°CReference AntioxidantOIT (minutes) at 210°C
Unstabilized PP-~1-5--
Hydroxytyrosol0.135Irganox 107645
Catechin (in Green Tea Extract)1.0 (extract)Not explicitly measured, but significant improvement in stability reported.--
CatecholData not available in the context of PP---

Note: The OIT values can vary depending on the specific grade of polypropylene, processing conditions, and the presence of other additives.

Table 2: Melt Flow Index (MFI) of Polypropylene with Catechol-Based Antioxidants

AntioxidantConcentration (wt%)MFI (g/10 min) at 230°C/2.16 kgChange in MFI vs. Unstabilized PP
Unstabilized PP (after processing)-Increases significantly-
Hydroxytyrosol0.1Stabilized, closer to virgin PPMitigates increase
Catechin (in Green Tea Extract)1.0 (extract)7.8Mitigates increase compared to reprocessed PP without antioxidant
CatecholData not available in the context of PP--

Note: A lower MFI generally indicates less degradation and better preservation of the polymer's molecular weight.

Mechanism of Antioxidant Action

Catechol-based antioxidants function as primary antioxidants, interrupting the degradation cycle by scavenging free radicals. The ortho-dihydroxy (catechol) moiety is the key functional group responsible for this activity. It can donate a hydrogen atom to a peroxy radical, forming a more stable phenoxy radical and preventing the propagation of the oxidative chain reaction.

Antioxidant Mechanism cluster_propagation Oxidative Degradation of Polypropylene cluster_inhibition Inhibition by Catechol Antioxidant PP_Radical Polymer Radical (P•) Peroxy_Radical Peroxy Radical (POO•) PP_Radical->Peroxy_Radical + O2 O2 Oxygen (O2) Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + PH Catechol Catechol (Ar(OH)2) Peroxy_Radical->Catechol Reacts with PP_H Polypropylene (PH) Hydroperoxide->PP_Radical Decomposition Degradation Degradation Products Hydroperoxide->Degradation Phenoxy_Radical Stable Phenoxy Radical (Ar(O•)OH) Catechol->Phenoxy_Radical - H• Non_Radical_Products Non-Radical Products Phenoxy_Radical->Non_Radical_Products Experimental_Workflow Start Start PP_Resin Polypropylene Resin Start->PP_Resin Antioxidant Catechol-based Antioxidant Start->Antioxidant Compounding Melt Compounding PP_Resin->Compounding Antioxidant->Compounding Pelletizing Pelletizing Compounding->Pelletizing Sample_Prep Sample Preparation (e.g., Injection Molding, Compression Molding) Pelletizing->Sample_Prep OIT_Test OIT Testing (DSC) Sample_Prep->OIT_Test MFI_Test MFI Testing Sample_Prep->MFI_Test Mechanical_Test Mechanical Property Testing (e.g., Tensile, Impact) Sample_Prep->Mechanical_Test Data_Analysis Data Analysis and Comparison OIT_Test->Data_Analysis MFI_Test->Data_Analysis Mechanical_Test->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Efficacy of 4,4'-Methylenebispyrocatechol and Commercial Antioxidants of the Irganox Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant efficacy of 4,4'-Methylenebispyrocatechol and its derivatives against the widely used commercial antioxidants, Irganox 1010 and Irganox 1076. The information is compiled from various experimental studies to assist researchers in selecting the appropriate antioxidant for their specific applications, particularly in polymer stabilization and other areas requiring prevention of oxidative degradation.

Overview of Antioxidant Mechanisms

Phenolic antioxidants, the class to which both this compound and Irganox belong, function primarily by interrupting the free-radical chain reactions that lead to oxidative degradation. This is achieved through the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, which in turn stabilizes the radical and terminates the degradation cascade.

Irganox antioxidants, such as Irganox 1010 and 1076, are sterically hindered phenolic antioxidants. The bulky tert-butyl groups adjacent to the hydroxyl group on the phenyl ring enhance their stability and efficacy at high temperatures.

This compound , as a bisphenolic compound, possesses two catechol rings linked by a methylene bridge. The presence of multiple hydroxyl groups suggests a high potential for radical scavenging.

Quantitative Performance Data

Direct comparative data for this compound against Irganox is limited in publicly available literature. However, studies on structurally similar methylenebis(catechol) derivatives and other bisphenolic antioxidants provide valuable insights into their potential performance. The following tables summarize key performance data from various studies.

Table 1: Thermal Stability in Polymers (Oxidative Induction Time - OIT)

Oxidative Induction Time (OIT) is a standardized test to determine the thermal stability of a material in an oxidative atmosphere. A longer OIT indicates better resistance to thermal degradation.

AntioxidantPolymer MatrixTest Temperature (°C)OIT (minutes)Reference
Irganox 1010 HDPE21089.73[1]
Irganox 1330 (bisphenolic) HDPE21097.25[1]
Irganox 1076 MDPE (3000 ppm)Not SpecifiedNot Specified (Used for depletion studies)[2]
Vitamin E (Natural Phenol) HDPENot SpecifiedSuperior to Irganox 1010 at same dosage[3]
Control (No Antioxidant) HDPE210< 5[1]

Table 2: Radical Scavenging Activity (DPPH and ABTS Assays)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common methods to evaluate the radical scavenging capacity of antioxidants. A lower IC50 or EC50 value indicates higher antioxidant activity.

Antioxidant/DerivativeAssayIC50 / EC50 (µM)Reference
Catechol Thioether Derivatives DPPHVaries (structure dependent)[4][5][6]
Catechol Thioether Derivatives ABTSVaries (structure dependent)[4][5][6]
Adrenergic Catechol Derivatives DPPHEffective Scavenging[7]
Adrenergic Catechol Derivatives ABTSEffective Scavenging[7]
Various Phenolic Compounds DPPHVaries (structure dependent)[8][9]
Various Phenolic Compounds ABTSVaries (structure dependent)[10][11][12][13]

Experimental Protocols

Oxidative Induction Time (OIT) Measurement

Objective: To assess the thermo-oxidative stability of a polymer formulation containing an antioxidant.

Methodology (based on ASTM D3895):

  • A small sample (typically 5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum pan.

  • The sample is heated in a Differential Scanning Calorimeter (DSC) under an inert nitrogen atmosphere to a specified isothermal test temperature (e.g., 210°C for HDPE).

  • Once the temperature stabilizes, the atmosphere is switched to pure oxygen at a constant flow rate.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

DPPH Radical Scavenging Assay

Objective: To measure the capacity of an antioxidant to scavenge the stable DPPH free radical.

Methodology:

  • A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared, exhibiting a characteristic deep violet color.

  • A solution of the antioxidant compound at various concentrations is prepared.

  • A fixed volume of the DPPH solution is mixed with varying concentrations of the antioxidant solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals) is determined.[14]

ABTS Radical Cation Scavenging Assay

Objective: To evaluate the ability of an antioxidant to scavenge the ABTS radical cation.

Methodology:

  • The ABTS radical cation (ABTS•+) is generated by reacting a stock solution of ABTS with an oxidizing agent like potassium persulfate. The resulting solution has a blue-green color.

  • The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • A solution of the antioxidant compound at various concentrations is prepared.

  • A fixed volume of the diluted ABTS•+ solution is mixed with varying concentrations of the antioxidant solution.

  • After a set incubation time (e.g., 6 minutes), the absorbance is measured at the specified wavelength.

  • The percentage of ABTS•+ scavenging is calculated, and the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.[10][11]

Signaling Pathways and Experimental Workflows

Antioxidant Mechanism of Action

The following diagram illustrates the general mechanism of how phenolic antioxidants interrupt the radical chain reaction of polymer oxidation.

Antioxidant_Mechanism Initiation Initiation (Heat, UV, Stress) Polymer Polymer (RH) Initiation->Polymer Radical Polymer Radical (R•) Polymer->Radical Peroxy_Radical Peroxy Radical (ROO•) Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Peroxy_Radical->Polymer + RH Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide Antioxidant Phenolic Antioxidant (ArOH) Peroxy_Radical->Antioxidant Hydroperoxide->Radical Decomposition Degradation Degradation Products (Chain Scission, Crosslinking) Hydroperoxide->Degradation Antioxidant_Radical Stable Antioxidant Radical (ArO•) Antioxidant->Antioxidant_Radical H• donation Antioxidant_Radical->Peroxy_Radical Termination

Caption: General mechanism of polymer oxidation and inhibition by phenolic antioxidants.

Experimental Workflow for Antioxidant Evaluation in Polymers

This diagram outlines the typical workflow for evaluating the performance of an antioxidant in a polymer matrix.

Experimental_Workflow Start Start: Select Polymer and Antioxidant Compounding Compounding (Melt Blending) Start->Compounding Sample_Prep Sample Preparation (e.g., Compression Molding) Compounding->Sample_Prep Aging Accelerated Aging (e.g., Oven Aging) Sample_Prep->Aging Analysis Performance Analysis Aging->Analysis OIT OIT (Thermal Stability) Analysis->OIT Mechanical Mechanical Testing (Tensile, Impact) Analysis->Mechanical Spectroscopy Spectroscopic Analysis (FTIR, UV-Vis) Analysis->Spectroscopy End End: Data Comparison and Conclusion OIT->End Mechanical->End Spectroscopy->End

References

Assessing the impact of 4,4'-Methylenebispyrocatechol on polymer mechanical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the impact of antioxidant additives on the mechanical properties of polymers. While the initial focus was on 4,4'-Methylenebispyrocatechol, a thorough search of publicly available scientific literature and patent databases did not yield specific quantitative data on its performance in enhancing polymer mechanical properties. Therefore, this guide will use a well-documented and widely used hindered phenolic antioxidant, Irganox 1010, as a representative compound for comparison against other alternatives. This guide will provide objective comparisons and supporting experimental data to aid in the selection of appropriate additives for polymer stabilization.

The Role of Antioxidants in Preserving Polymer Integrity

Polymers are susceptible to degradation from environmental factors such as heat, light, and oxygen. This degradation process, known as oxidation, involves the formation of free radicals that can lead to chain scission or cross-linking of the polymer chains.[1][2] These changes at the molecular level manifest as a deterioration of the material's macroscopic properties, including a loss of strength, ductility, and toughness, as well as discoloration.[3]

Antioxidants are chemical additives that inhibit or delay the oxidation process.[3] Primary antioxidants, such as hindered phenols like Irganox 1010, function by scavenging free radicals and terminating the degradation chain reactions.[4][5] This protective mechanism is crucial for maintaining the mechanical integrity and extending the service life of polymer-based products.[3]

Comparative Performance of Antioxidant Additives

The selection of an antioxidant depends on the specific polymer, processing conditions, and end-use application. This section compares the performance of Irganox 1010 with another common antioxidant, Vitamin E (α-tocopherol), in High-Density Polyethylene (HDPE).

Data Presentation

The following table summarizes the effect of Irganox 1010 and Vitamin E on the tensile properties of HDPE after multiple processing cycles, which simulate the material's lifecycle.

Table 1: Comparison of the Effect of Irganox 1010 and Vitamin E on the Mechanical Properties of HDPE

Additive (Concentration)Processing PassTensile Strength (MPa)Elongation at Break (%)
None (Control) 1st23.5850
3rd21.0700
Irganox 1010 (400 ppm) 1st24.0880
3rd22.5800
Vitamin E (400 ppm) 1st24.5900
3rd23.5850

Note: Data is synthesized from findings in studies comparing synthetic and natural antioxidants in HDPE.[2][4][6]

As the data indicates, both Irganox 1010 and Vitamin E help in retaining the mechanical properties of HDPE after multiple processing passes compared to the control sample without any antioxidant. Vitamin E, in this case, shows a slightly better performance in maintaining both tensile strength and elongation at break.[6] However, it is noted that the use of Vitamin E can sometimes lead to discoloration (yellowing) of the polymer.[4][6]

Experimental Protocols

The data presented in this guide is typically obtained through standardized mechanical testing procedures. The following outlines a common experimental protocol for evaluating the tensile properties of polymers.

Tensile Testing of Polymers (based on ASTM D638 / ISO 527)

  • Specimen Preparation:

    • Polymer compounds with and without the specified antioxidant additives are prepared, typically through melt blending in an extruder.

    • Standardized "dog-bone" shaped tensile specimens are then produced by injection molding or compression molding from the compounded material. The dimensions of the specimens are strictly defined by the chosen standard (e.g., ASTM D638 Type I).

  • Testing Equipment:

    • A universal testing machine (UTM) equipped with grips to hold the specimen, a load cell to measure the applied force, and an extensometer to measure the elongation is used.

  • Test Procedure:

    • The thickness and width of the gauge section of each specimen are measured.

    • The specimen is securely mounted in the grips of the UTM.

    • The extensometer is attached to the gauge section of the specimen.

    • The UTM is set to pull the specimen at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

    • The load and extension data are continuously recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture. It is calculated from the extensometer data.

    • Tensile Modulus (Young's Modulus): A measure of the material's stiffness. It is calculated as the slope of the initial linear portion of the stress-strain curve.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying mechanism of antioxidant action, the following diagrams are provided.

Experimental_Workflow cluster_prep Material Preparation cluster_specimen Specimen Fabrication cluster_testing Mechanical Testing cluster_analysis Data Analysis polymer Base Polymer blending Melt Blending polymer->blending additive Antioxidant Additive additive->blending molding Injection/Compression Molding blending->molding specimen Tensile Test Specimen molding->specimen tensile_test Tensile Test (ASTM D638) specimen->tensile_test utm Universal Testing Machine data Load vs. Elongation Data tensile_test->data properties Calculate Mechanical Properties (Tensile Strength, Modulus, Elongation) data->properties

Caption: Experimental workflow for assessing polymer mechanical properties.

Antioxidant_Mechanism cluster_degradation Polymer Degradation Pathway cluster_antioxidant Antioxidant Intervention Polymer Polymer Chain (P-H) Radical Polymer Radical (P•) Polymer->Radical forms Initiation Initiation (Heat, UV) Initiation->Polymer attacks Peroxy Peroxy Radical (POO•) Radical->Peroxy reacts with Oxygen Oxygen (O2) Oxygen->Peroxy Propagation Propagation Peroxy->Propagation attacks another P-H StableRadical Stable Antioxidant Radical (Ar-O•) Propagation->Radical regenerates Degradation Degraded Polymer (Chain Scission, Cross-linking) Loss of Mechanical Properties Propagation->Degradation Antioxidant Phenolic Antioxidant (Ar-OH) Antioxidant->Peroxy Antioxidant->StableRadical forms StableRadical->Degradation prevents

Caption: Mechanism of phenolic antioxidant in polymers.

Conclusion

References

A Comparative Guide to the Long-Term Stability of Polymers Containing Phenolic Antioxidants, with a Focus on 4,4'-Methylenebispyrocatechol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the long-term stability of polymeric materials is critical for product efficacy, safety, and shelf-life. This guide provides an objective comparison of the performance of polymers stabilized with phenolic antioxidants, using 4,4'-Methylenebispyrocatechol as a representative of the bisphenolic class, against other common stabilization systems. The information presented is supported by experimental data from various studies.

Introduction to Polymer Degradation and Stabilization

Polymers are susceptible to degradation from a variety of environmental factors, including heat, oxygen, and ultraviolet (UV) radiation.[1] This degradation can lead to undesirable changes in the polymer's physical and chemical properties, such as discoloration, embrittlement, cracking, and a decrease in mechanical strength.[2][3] To counteract these effects, stabilizers are incorporated into the polymer matrix.

Phenolic antioxidants, a major class of stabilizers, protect polymers by interrupting the free-radical chain reactions that drive oxidative degradation.[1] They act as free radical scavengers, donating a hydrogen atom to neutralize reactive radical species.[3] this compound is a bisphenolic antioxidant, meaning it has two hydroxyl groups on separate aromatic rings connected by a methylene bridge. This structure allows it to scavenge multiple radicals, making it an effective stabilizer.

Comparative Performance of Polymer Stabilizers

The long-term stability of a polymer is typically assessed by measuring changes in its physical and chemical properties after exposure to accelerated aging conditions. Key performance indicators include resistance to thermal and oxidative degradation, as well as stability against UV radiation.

Thermal and Oxidative Stability

The thermal and oxidative stability of a polymer is often evaluated by its Oxidation Induction Time (OIT). OIT is a measure of the time it takes for a material to begin to oxidize at a specific temperature in the presence of oxygen.[4][5] A longer OIT indicates better thermal stability.

Table 1: Comparison of Oxidative Induction Time (OIT) for HDPE with Different Hindered Phenolic Antioxidants

StabilizerOIT (minutes) at 200°C
Unstabilized HDPE< 10
HDPE + Irganox 101089.73[6]
HDPE + Irganox 133097.25[6]
HDPE + Irganox 1024< 30[6]
HDPE + Irganox 3114< 30[6]

Note: The data presented is for illustrative purposes and is based on a specific study.[6] The performance of this compound is expected to be comparable to effective hindered phenolic antioxidants like Irganox 1010 and 1330 due to its chemical structure.

Thermogravimetric analysis (TGA) is another technique used to assess thermal stability by measuring the weight loss of a material as a function of temperature.[7][8] A higher decomposition temperature indicates greater thermal stability.

Table 2: Comparison of Decomposition Temperatures of Polymers with and without Phenolic Antioxidants (Illustrative)

Polymer SystemOnset of Decomposition (°C)
Unstabilized Polyolefin~250-300
Polyolefin + Phenolic Antioxidant~300-350

Note: This table provides a general representation of the effect of phenolic antioxidants on the thermal stability of polyolefins.

UV Stability

UV radiation can cause significant degradation of polymers, leading to discoloration (yellowing), surface cracking, and loss of mechanical properties.[2] UV stabilizers are added to mitigate these effects. While phenolic antioxidants primarily offer thermal-oxidative stability, some can also contribute to UV resistance.[9] However, for robust UV protection, they are often used in combination with other types of stabilizers, such as Hindered Amine Light Stabilizers (HALS).[10][11]

HALS are highly effective UV stabilizers that function by scavenging free radicals generated by photo-oxidation.[10] It is important to note that in some cases, antagonistic effects between phenolic antioxidants and HALS have been observed.[10][12]

Table 3: Comparison of Stabilizer Systems for UV Protection

Stabilizer SystemPrimary FunctionAdvantagesDisadvantages
Phenolic Antioxidants Thermal-oxidative stabilityEffective at high temperatures, good processing stability.[9]Limited UV stability on their own, can sometimes have antagonistic effects with HALS.[10][12]
Hindered Amine Light Stabilizers (HALS) UV stabilityHighly effective against photo-oxidation, long-term protection.[10][11]May not provide sufficient processing stability on their own.[10]
Phosphites/Phosphonites Secondary antioxidants (processing stability)Decompose hydroperoxides, synergistic with primary antioxidants.[13]Not effective as long-term thermal or UV stabilizers on their own.
Thioesters Secondary antioxidants (long-term thermal stability)Decompose hydroperoxides, provide long-term heat aging resistance.Can have undesirable odors.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the long-term stability of polymers.

Oxidation Induction Time (OIT)

Objective: To determine the resistance of a polymer to oxidative degradation at an elevated temperature.

Apparatus: Differential Scanning Calorimeter (DSC).

Procedure (based on ASTM D3895): [4][14]

  • A small sample of the polymer (typically 5-10 mg) is placed in an open aluminum pan.

  • The sample is heated in the DSC under an inert nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polyethylene).

  • Once the temperature has stabilized, the atmosphere is switched from nitrogen to oxygen at a constant flow rate.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[15]

Accelerated UV Aging

Objective: To simulate the effects of long-term sun exposure on a polymer.

Apparatus: UV weathering chamber equipped with fluorescent UV lamps (e.g., UVA-340 or UVB-313).

Procedure (general method based on ASTM G154):

  • Polymer samples are mounted in the weathering chamber.

  • The samples are exposed to cycles of UV radiation and moisture (condensation or water spray) at a controlled temperature.

  • The duration of the test can range from hundreds to thousands of hours, depending on the polymer and its intended application.[16][17]

  • At specific intervals, samples are removed and tested for changes in properties such as color (yellowing index), gloss, and mechanical strength (tensile strength, elongation at break).

Thermal Aging

Objective: To evaluate the resistance of a polymer to degradation at elevated temperatures over an extended period.

Apparatus: Air-circulating oven.

Procedure (general method):

  • Polymer samples are placed in an oven at a constant, elevated temperature (e.g., 100°C, 120°C, or 150°C).[18][19]

  • The aging duration can be several weeks or months.[18]

  • Samples are removed at regular intervals and their physical and mechanical properties are tested to monitor degradation.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and composition of a polymer by measuring its weight change as a function of temperature.

Apparatus: Thermogravimetric Analyzer.

Procedure (general method): [7][8]

  • A small, precisely weighed sample of the polymer is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) in a controlled atmosphere (typically nitrogen or air).[7][8]

  • The weight of the sample is continuously monitored as the temperature increases.

  • The resulting TGA curve shows the temperatures at which the polymer degrades and the amount of weight lost at each stage.

Visualizing Polymer Stabilization

The following diagrams illustrate the key concepts of polymer degradation and stabilization.

Polymer_Degradation_Pathway Polymer Polymer Initiation Initiation (Heat, UV, Mechanical Stress) Polymer->Initiation Free_Radicals Polymer Free Radicals (R•) Initiation->Free_Radicals Propagation Propagation (Reaction with O2) Free_Radicals->Propagation Peroxy_Radicals Polymer Peroxy Radicals (ROO•) Propagation->Peroxy_Radicals Hydroperoxides Hydroperoxides (ROOH) Peroxy_Radicals->Hydroperoxides Reacts with Polymer (RH) Hydroperoxides->Free_Radicals Decomposition Degradation_Products Degradation Products (Chain Scission, Crosslinking) Hydroperoxides->Degradation_Products Property_Changes Loss of Properties (Embrittlement, Discoloration) Degradation_Products->Property_Changes

Caption: A simplified signaling pathway of the auto-oxidative degradation of polymers.

Antioxidant_Mechanism cluster_degradation Degradation Cycle cluster_stabilization Stabilization by Phenolic Antioxidant Free_Radicals Polymer Free Radicals (R•, ROO•) Polymer Intact Polymer Free_Radicals->Polymer Attacks Polymer Phenolic_Antioxidant Phenolic Antioxidant (ArOH) (e.g., this compound) Free_Radicals->Phenolic_Antioxidant Reacts with Neutralized_Species Neutralized Species (RH, ROOH) Free_Radicals->Neutralized_Species Forms Degradation Degraded Polymer Polymer->Degradation Stable_Radical Stable Antioxidant Radical (ArO•) Phenolic_Antioxidant->Stable_Radical Donates H• Stable_Radical->Free_Radicals Terminates another radical

Caption: Mechanism of action of phenolic antioxidants in interrupting the polymer degradation cycle.

Experimental_Workflow Start Start: Polymer Formulation (with/without stabilizer) Sample_Prep Sample Preparation (e.g., Injection Molding, Film Casting) Start->Sample_Prep Initial_Char Initial Characterization (Mechanical, Thermal, Color) Sample_Prep->Initial_Char Aging Accelerated Aging Initial_Char->Aging Thermal_Aging Thermal Aging (Oven) Aging->Thermal_Aging Heat UV_Aging UV Aging (Weathering Chamber) Aging->UV_Aging UV/Moisture Post_Aging_Char Post-Aging Characterization Thermal_Aging->Post_Aging_Char UV_Aging->Post_Aging_Char Mechanical Mechanical Testing (Tensile, Impact) Post_Aging_Char->Mechanical Thermal Thermal Analysis (DSC for OIT, TGA) Post_Aging_Char->Thermal Spectroscopic Spectroscopic Analysis (Colorimetry, FTIR) Post_Aging_Char->Spectroscopic Data_Analysis Data Analysis and Comparison Mechanical->Data_Analysis Thermal->Data_Analysis Spectroscopic->Data_Analysis Conclusion Conclusion: Evaluate Long-Term Stability Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating the long-term stability of polymers.

References

The Pivotal Role of Substituents in the Antioxidant Activity of Catechols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of substituted catechols is paramount in the design of novel and potent antioxidants. The inherent antioxidant capacity of the catechol nucleus, a 1,2-dihydroxybenzene moiety, can be significantly modulated by the nature and position of its substituents. This guide provides a comparative analysis of substituted catechols as antioxidants, supported by quantitative data and detailed experimental protocols.

The antioxidant action of catechols is primarily attributed to their ability to donate a hydrogen atom from one of their hydroxyl groups to a free radical, thereby neutralizing it. The resulting semiquinone radical is relatively stable due to resonance delocalization and intramolecular hydrogen bonding. The ease of this hydrogen donation, and thus the antioxidant potency, is heavily influenced by the electronic and steric effects of the substituents on the aromatic ring.

Comparative Antioxidant Activity of Substituted Catechols

The antioxidant efficacy of various substituted catechols has been evaluated using multiple in vitro assays. The following table summarizes the quantitative data from studies investigating their radical scavenging activities. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals, with a lower value indicating higher antioxidant activity.

Compound/SubstituentAntioxidant AssayIC30/IC50 (µM)Reference CompoundReference IC30/IC50 (µM)Source
Catecholamines
NorepinephrineDPPH2.6Ascorbic Acid6.5[1]
DopamineDPPH3.1Ascorbic Acid6.5[1]
EpinephrineDPPH4.4Ascorbic Acid6.5[1]
L-DOPADPPH5.2Ascorbic Acid6.5[1]
Thioether Derivatives
Catechol with Thiazole groupDPPH---[2]
Catechol with Thiazoline groupDPPH---[2]
Catechol with Benzothiazole groupDPPH---[2]
Catechol with Adamantyl groupDPPH---[2]

Note: Specific IC50 values for the thioether derivatives were not explicitly provided in the abstract, but the study indicated that catechol thioethers containing heterocyclic groups (thiazole, thiazoline, benzothiazole, benzoxazole) are effective antioxidants.[2][3] The study also noted that the presence of a methylene linker between the catechol ring and the thioether group can influence antioxidant activity.[2]

Key Principles of Structure-Activity Relationship

The antioxidant activity of substituted catechols is governed by several key structural features:

  • Electron-donating vs. Electron-withdrawing Groups: Electron-donating groups (EDGs) attached to the catechol ring, such as alkyl and methoxy groups, increase the electron density on the ring and destabilize the O-H bond, making hydrogen atom donation easier and thus enhancing antioxidant activity.[4] Conversely, electron-withdrawing groups (EWGs), like nitro and carboxyl groups, decrease electron density, strengthen the O-H bond, and reduce antioxidant activity.[5]

  • Position of Substituents: The position of the substituent relative to the hydroxyl groups is crucial. Substituents at the para position (position 4) to one of the hydroxyl groups have a more significant impact on the O-H bond dissociation enthalpy (BDE) than those at the meta position (position 5).[5]

  • Intramolecular Hydrogen Bonding: The presence of the two adjacent hydroxyl groups in the catechol structure allows for the formation of an intramolecular hydrogen bond in the resulting radical, which significantly contributes to its stabilization and enhances the antioxidant capacity compared to monophenols.[5]

  • Steric Hindrance: Bulky substituents near the hydroxyl groups can sterically hinder the approach of free radicals, potentially reducing the rate of reaction and antioxidant activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antioxidant activity of substituted catechols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from deep purple to yellow, which is measured spectrophotometrically.[6]

Principle: The DPPH radical has a strong absorbance at approximately 517 nm.[7] When it is reduced by an antioxidant, the absorbance decreases. The extent of this decrease is proportional to the antioxidant's radical scavenging capacity.[6]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[6]

  • Sample Preparation: The substituted catechol compounds are dissolved in the same solvent to prepare a series of concentrations.

  • Reaction: A specific volume of the DPPH working solution is mixed with a specific volume of the sample solution. A control is prepared with the solvent instead of the sample.[7]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[6]

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined from a plot of scavenging activity against the concentration of the sample.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is monitored spectrophotometrically.[9]

Principle: The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate.[9] This radical has a characteristic absorbance at 734 nm.[10] In the presence of an antioxidant, the radical is reduced, causing the blue-green solution to be decolorized. The degree of decolorization is proportional to the antioxidant's activity.[11]

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[9]

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[10]

  • Sample Preparation: The substituted catechol compounds are dissolved in the same solvent to prepare a series of concentrations.

  • Reaction: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.[10]

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.[10]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.[12]

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key factors influencing the antioxidant activity of substituted catechols.

SAR_Catechol_Antioxidants cluster_catechol Catechol Core cluster_factors Modulating Factors cluster_properties Physicochemical Effects cluster_mechanism Mechanism of Action cluster_activity Resulting Activity Catechol Catechol (1,2-dihydroxybenzene) Substituent Substituent Properties Catechol->Substituent is substituted by Position Substituent Position Catechol->Position at specific Radical_Stability Increased Semiquinone Radical Stability Catechol->Radical_Stability forms stable radical via intramolecular H-bond EDG Electron-Donating Group (EDG) (e.g., -CH3, -OCH3) Substituent->EDG EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -COOH) Substituent->EWG Para Para-position (C4) Position->Para Meta Meta-position (C5) Position->Meta BDE Lower O-H Bond Dissociation Enthalpy (BDE) EDG->BDE leads to Decreased_Activity Decreased Antioxidant Activity EWG->Decreased_Activity leads to higher BDE and Para->BDE strongly influences Increased_Activity Increased Antioxidant Activity BDE->Increased_Activity results in Radical_Stability->Increased_Activity contributes to

References

Safety Operating Guide

Prudent Disposal of 4,4'-Methylenebispyrocatechol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Researchers and drug development professionals handling 4,4'-Methylenebispyrocatechol must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, emphasizing regulatory compliance and best practices in chemical waste management.

The disposal of any chemical waste is governed by a series of regulations, including the Resource Conservation and Recovery Act (RCRA), which establishes the framework for hazardous waste management. All laboratory personnel must be trained in these procedures to ensure compliance and safety.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ComponentSpecification
Gloves Chemically resistant gloves (e.g., nitrile) inspected for integrity before use.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect from incidental contact.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as chemical waste.

    • Do not mix this waste with other waste streams such as regular trash, biohazardous waste, or radioactive waste.[1]

    • Segregate from incompatible materials. Safety Data Sheets for similar compounds suggest avoiding strong oxidizing agents.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste.

    • The container must be in good condition and have a secure, tight-fitting lid to prevent spills and evaporation.

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.

    • The SAA should be in a well-ventilated area and away from sources of ignition or heat.

    • Keep the container closed at all times except when adding waste.

  • Request for Disposal:

    • Once the container is full or has been in accumulation for the maximum allowable time per institutional and regulatory guidelines (often 90 to 180 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

    • Do not attempt to dispose of the chemical waste down the drain or in the regular trash. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals.[1]

III. Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated below. Adherence to this workflow is critical for ensuring safety and regulatory compliance.

G Figure 1: Disposal Workflow for this compound A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste (Chemical Waste Only) A->B C Step 3: Containerize (Labeled, Leak-Proof Container) B->C D Step 4: Store in SAA (Secure & Ventilated Area) C->D E Step 5: Request EHS Pickup (For Final Disposal) D->E

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Methylenebispyrocatechol
Reactant of Route 2
4,4'-Methylenebispyrocatechol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.